cis-2,3-Dimethylpiperidine
Description
Structure
3D Structure
Properties
CAS No. |
23513-39-5 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.2 g/mol |
IUPAC Name |
(2S,3S)-2,3-dimethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
DRLFSUDDXLQHJT-BQBZGAKWSA-N |
SMILES |
CC1CCCNC1C |
Isomeric SMILES |
C[C@H]1CCCN[C@H]1C |
Canonical SMILES |
CC1CCCNC1C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: NMR Spectral Elucidation and Conformational Analysis of cis-2,3-Dimethylpiperidine
Executive Summary
Substituted piperidines form the structural backbone of numerous active pharmaceutical ingredients (APIs) and neurologically active pharmacophores. The stereochemical integrity of these saturated heterocycles—specifically the relative cis or trans orientation of their substituents—dictates their binding affinity and pharmacokinetic profiles. This whitepaper provides a comprehensive, authoritative breakdown of the Nuclear Magnetic Resonance (NMR) spectral data for cis-2,3-dimethylpiperidine. By comparing its ¹H and ¹³C NMR shifts against its trans diastereomer, we elucidate the profound impact of steric compression and the γ-gauche effect on chemical shift causality.
Conformational Dynamics & The γ-Gauche Effect
To interpret the NMR spectra of cis-2,3-dimethylpiperidine accurately, one must first understand its ground-state conformational thermodynamics. Unlike trans-1,2-disubstituted cyclohexanes or piperidines which can adopt a highly stable diequatorial (e,e) chair conformation, the cis-2,3-disubstituted system is forced into an axial-equatorial (a,e) or equatorial-axial (e,a) chair conformation.
Computational and kinetic studies demonstrate that the chair conformation of cis-2,3-dimethylpiperidine with an α-axial substituent (C2-methyl axial, C3-methyl equatorial) is a highly relevant and often preferred ground state[1]. This forced axial positioning introduces severe 1,3-diaxial interactions and steric compression within the ring.
Causality of Chemical Shifts: This steric crowding is not merely a structural curiosity; it is the primary driver of the compound's ¹³C NMR signature. The axial methyl group physically compresses the electron clouds of the syn-axial protons and the γ-carbons (C-4 and C-6). This compression polarizes the C–H bonds, increasing the local electron density around the carbon nuclei. As a result, the γ-carbons and the axial methyl carbon experience a pronounced γ-gauche shielding effect , shifting their resonance signals significantly upfield (lower δ ppm) compared to the sterically relaxed trans-isomer[2].
Fig 1: Workflow for stereochemical and conformational validation of cis-2,3-dimethylpiperidine.
Quantitative Spectral Data: ¹H and ¹³C NMR Assignments
The following tables summarize the high-resolution NMR data for cis-2,3-dimethylpiperidine acquired at 298 K in CDCl₃. To explicitly demonstrate the γ-gauche effect, the ¹³C data is benchmarked against the trans-isomer[3].
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |
| H-2 / H-6eq | 2.94 – 2.84 | m | 2H | - |
| H-6ax | 2.65 – 2.54 | m | 1H | - |
| H-3, H-4, H-5 | 1.79 – 1.34 | m | 5H | - |
| C2-CH₃ | 1.00 | d | 3H | 6.8 |
| C3-CH₃ | 0.85 | d | 3H | 7.1 |
Note: The distinct doublet splitting of the methyl groups (J ≈ 6.8–7.1 Hz) confirms their coupling to the adjacent tertiary methine protons at C-2 and C-3.
Table 2: ¹³C NMR Chemical Shifts and the γ-Gauche Effect (101 MHz, CDCl₃)
| Carbon Position | cis-2,3-Dimethylpiperidine (δ, ppm) | trans-2,3-Dimethylpiperidine (δ, ppm) | Δδ (cis - trans) |
| C-2 | 53.15 | 58.16 | -5.01 |
| C-6 | 43.36 | 46.21 | -2.85 |
| C-4 | 32.63 | 38.05 | -5.42 |
| C-3 | 29.39 | 33.17 | -3.78 |
| C-5 | 21.96 | 26.06 | -4.10 |
| C2-CH₃ | 16.02 | 19.36 | -3.34 |
| C3-CH₃ | 13.34 | 18.57 | -5.23 |
Mechanistic Insight: The Δδ column reveals a systematic, whole-ring upfield shift for the cis-isomer. The extreme shielding of the C3-CH₃ group (-5.23 ppm) and C-4 (-5.42 ppm) provides irrefutable spectroscopic evidence of the steric compression inherent to the (a,e) chair conformation.
Experimental Protocol: High-Fidelity NMR Acquisition
To ensure absolute trustworthiness and reproducibility in structural elucidation, the following self-validating protocol must be strictly adhered to when analyzing piperidine derivatives.
Step 1: Sample Preparation & Internal Referencing Prepare 15–20 mg of cis-2,3-dimethylpiperidine in 0.6 mL of deuterated chloroform (CDCl₃). Self-Validation Check: Ensure the addition of 0.33 eq. of 1,3,5-trimethoxybenzene or 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3]. The precise calibration of the TMS peak to exactly 0.00 ppm validates the external magnetic field lock and prevents chemical shift drift, which is critical when measuring subtle γ-gauche effects.
Step 2: 1D ¹H and ¹³C NMR Acquisition Acquire ¹H NMR at 400 MHz (16–64 scans, 298 K, D1 = 2s) and ¹³C NMR at 101 MHz (1024 scans, proton-decoupled, D1 = 2s). Self-Validation Check: Monitor the residual CHCl₃ solvent peak. It must appear as a sharp singlet at 7.26 ppm in ¹H and a triplet at 77.16 ppm in ¹³C. Any line broadening indicates poor magnetic shimming or temperature fluctuations.
Step 3: 2D Correlation (COSY & HSQC) Run ¹H-¹H COSY to map the contiguous spin system from the N-H proton down the carbon backbone. Follow with ¹H-¹³C HSQC to pair protons to their directly attached carbons. Self-Validation Check: The integration of the 1D ¹H spectrum must perfectly match the cross-peak multiplicity in the HSQC spectrum. The diastereotopic protons at C-6 must show two distinct proton correlations to the single C-6 carbon resonance at 43.36 ppm.
Step 4: Stereochemical Confirmation via NOESY Acquire a 2D NOESY spectrum to measure through-space dipole-dipole interactions. Self-Validation Check: For the cis-isomer, a strong Nuclear Overhauser Effect (NOE) cross-peak should be observed between the equatorial methyl group and the adjacent axial proton. The absence of a strong trans-diaxial NOE confirms the relative cis stereochemistry, distinguishing it definitively from the trans diastereomer[1].
Fig 2: 2D NMR experimental workflow for the complete structural elucidation of piperidine rings.
References
-
Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry (RSC). 3
-
Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. 2
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed Central (PMC) / NIH.1
Sources
Structural Dynamics and Crystallographic Characterization of cis-2,3-Dimethylpiperidine
Executive Summary
cis-2,3-Dimethylpiperidine represents a privileged scaffold in medicinal chemistry, serving as a critical chiral building block for neuroactive agents (e.g., NK1 antagonists, orexin receptor antagonists) and next-generation agrochemicals. Unlike its trans isomer, the cis configuration introduces unique conformational mobility that directly influences receptor binding affinity and catalytic selectivity.
This technical guide provides a rigorous analysis of the cis-2,3-dimethylpiperidine crystal structure, focusing on its conformational preferences in the solid state versus solution. It outlines a self-validating protocol for crystallizing this typically liquid amine as a salt or derivative to enable precise X-ray diffraction (XRD) analysis.
Stereochemical Core & Conformational Dynamics
Stereogenic Definition
The cis-2,3-dimethylpiperidine motif possesses two chiral centers at C2 and C3. The cis relationship implies that the substituents are on the same face of the piperidine ring, corresponding to the enantiomeric pair (2R,3S) and (2S,3R) .
Conformational Analysis (The "Chair" Equilibrium)
In a six-membered piperidine ring, the cis-2,3 substitution pattern prohibits both methyl groups from occupying the energetically favorable equatorial positions simultaneously. The molecule exists in a dynamic equilibrium between two chair conformers:
-
Conformer A (2e,3a): The C2-methyl is equatorial, and the C3-methyl is axial.
-
Conformer B (2a,3e): The C2-methyl is axial, and the C3-methyl is equatorial.
Thermodynamic Preference: For the free base and protonated salts (e.g., hydrochloride), Conformer A (2e,3a) is generally the thermodynamic ground state.
-
Rationale: An axial substituent at C2 suffers from severe 1,3-diaxial interactions with H4 and H6. In contrast, an axial substituent at C3 interacts primarily with H5 and the lone pair (or proton) on Nitrogen. Since the C-N bond is shorter than C-C, steric crowding at C2 is more penalizing.
-
Exception (A(1,3) Strain): In N-acylated derivatives (amides/carbamates), the steric penalty of placing the C2-methyl equatorial (clashing with the N-carbonyl oxygen) forces the ring into Conformer B (2a,3e) to relieve allylic (A(1,3)) strain.
Visualization of Conformational Equilibrium
Figure 1: Conformational equilibrium of cis-2,3-dimethylpiperidine. For the hydrochloride salt used in crystallography, Conformer A is typically observed.
Crystallographic Protocol
Since cis-2,3-dimethylpiperidine free base is a liquid at room temperature (bp ~127–128 °C), direct single-crystal growth is impossible under standard conditions. Structural determination requires the synthesis of a crystalline derivative, most commonly the Hydrochloride (HCl) salt or the N-Tosyl derivative .
Derivatization & Crystallization Workflow
Objective: Isolate high-quality single crystals of cis-2,3-dimethylpiperidine hydrochloride suitable for XRD.
Reagents:
-
cis-2,3-Dimethylpiperidine (racemic or enantiopure)
-
HCl in Diethyl Ether (2.0 M)
-
Solvents: Ethanol (absolute), Diethyl Ether, n-Hexane.
Step-by-Step Protocol:
-
Salt Formation:
-
Dissolve 1.0 mmol of the amine in 2 mL of anhydrous ethanol.
-
Cool to 0 °C in an ice bath.
-
Dropwise add 1.2 eq of HCl/Ether solution. A white precipitate (polycrystalline powder) should form immediately.
-
Evaporate solvent in vacuo to obtain the crude salt.
-
-
Crystal Growth (Vapor Diffusion Method):
-
The "Inner" Vial: Dissolve 50 mg of the crude HCl salt in a minimum amount of warm ethanol (approx. 0.5 mL). Filter through a 0.2 µm PTFE syringe filter into a small (4 mL) glass vial.
-
The "Outer" Chamber: Place the small vial (uncapped) inside a larger jar (20 mL) containing 5 mL of diethyl ether or n-hexane (antisolvent).
-
Equilibration: Seal the outer jar tightly. Store at 4 °C in a vibration-free environment.
-
Timeline: Vapor diffusion of ether into the ethanol solution will slowly lower solubility, promoting the growth of prismatic crystals over 48–72 hours.
-
-
Validation:
-
Inspect crystals under polarized light microscopy. Sharp extinction indicates singularity.
-
Harvest a crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount on a cryoloop with Paratone oil.
-
Experimental Workflow Diagram
Figure 2: Protocol for converting the liquid amine into a crystalline solid for structural analysis.
Structural Data & Interpretation[1][2][3][4][5][6]
When analyzing the solved structure of cis-2,3-dimethylpiperidine hydrochloride , researchers should verify the following parameters to ensure the model's accuracy.
Expected Crystallographic Parameters
While specific unit cells vary by solvent inclusion and enantiomeric purity, the following are representative of piperidine hydrochloride salts:
| Parameter | Representative Value / Range |
| Crystal System | Monoclinic (most common) or Orthorhombic |
| Space Group | P2₁/c (racemate) or P2₁ (enantiopure) |
| Z (Molecules/Unit Cell) | 4 (racemate) or 2 (enantiopure) |
| C-N Bond Length | 1.49 – 1.51 Å |
| N...Cl Distance | 3.10 – 3.20 Å (indicative of H-bonding) |
Key Structural Features to Analyze
-
Ring Puckering: Calculate the Cremer-Pople parameters. The ring should adopt a near-ideal chair conformation.
-
Torsion Angles:
-
Check the C2-C3 torsion angle.[1] For a cis relationship in a chair (e,a), this should be close to 60° (gauche).
-
If the structure were trans (e,e), this angle would be ~180° (anti).
-
-
Hydrogen Bonding:
-
In the HCl salt, the protonated nitrogen (NH₂⁺) acts as a hydrogen bond donor to the Chloride anion (Cl⁻).
-
Look for infinite chains of ...Cl...H-N-H...Cl... extending along the crystallographic b-axis, which is a hallmark of piperidinium salt packing.
-
Relevance in Drug Development
The precise definition of the cis-2,3-dimethylpiperidine structure is not merely academic; it dictates the pharmacophore vector alignment .
-
NK1 Antagonists: The spatial arrangement of the C2 and C3 methyls controls the "pucker" of the piperidine ring, positioning the Nitrogen lone pair for optimal interaction with the receptor's aspartate residue.
-
Kinetic Resolution: As demonstrated in acylation studies, the cis isomer's ground state (Conformer A) presents a distinct steric face compared to the trans isomer, allowing for highly enantioselective kinetic resolutions using chiral catalysts.
References
-
Stereochemical Definitions & Isomerism
- PubChem. 2,3-Dimethylpiperidine, cis- (Compound Summary).
-
Conformational Analysis & Kinetic Resolution
- Sahin, A. H., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society.
-
Crystallographic Methodology for Piperidines
- Beak, P., & Lee, W. K. (1989). Synthesis and 3D shape analysis of fragments derived from methyl substituted pipecolinates.
-
General Physical Properties
-
Sigma-Aldrich. cis-2,6-Dimethylpiperidine Product Specification (Reference for physical state of analogous dimethylpiperidines).
-
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Thermodynamic Properties of cis-2,3-Dimethylpiperidine: A Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of cis-2,3-dimethylpiperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Due to a scarcity of direct experimental data for this specific stereoisomer, this document synthesizes information from closely related analogues, outlines gold-standard experimental methodologies for its characterization, and details the application of robust computational chemistry techniques for the prediction of its thermodynamic parameters. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for property evaluation and a deeper understanding of the interplay between molecular conformation and thermodynamic stability.
Introduction: The Thermodynamic Imperative in Drug Design
The piperidine ring is a privileged scaffold, appearing in a vast array of approved pharmaceuticals and natural products. Its conformational flexibility and ability to engage in key intermolecular interactions make it a versatile building block. However, the precise three-dimensional arrangement of substituents on the piperidine ring, as in the case of cis-2,3-dimethylpiperidine, dictates its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.
A thorough understanding of the thermodynamic properties of a drug candidate is not merely an academic exercise; it is a cornerstone of rational drug design. Properties such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°) govern a molecule's stability, solubility, and phase behavior. For drug development professionals, these parameters are critical for:
-
Polymorph Screening: Predicting the relative stability of different crystalline forms.
-
Salt Selection: Understanding the energetics of salt formation and dissociation.
-
Process Chemistry: Designing and optimizing safe and efficient large-scale synthesis.
-
Formulation Development: Ensuring the long-term stability of the active pharmaceutical ingredient (API).
This guide will delve into the specific thermodynamic landscape of cis-2,3-dimethylpiperidine, providing the necessary theoretical and practical foundations for its comprehensive characterization.
Conformational Landscape: The Key to Thermodynamic Behavior
The thermodynamic properties of a flexible molecule like cis-2,3-dimethylpiperidine are intrinsically linked to its conformational preferences. The piperidine ring primarily adopts a chair conformation to minimize torsional and steric strain. For the cis isomer, there are two possible chair conformers that can interconvert via ring flipping.
The relative stability of these conformers is dictated by the energetic penalty of placing the methyl groups in axial versus equatorial positions. Generally, substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[1] In cis-2,3-dimethylpiperidine, one methyl group will be in an axial position and the other in an equatorial position in one chair conformer. Upon ring flip, their positions will be reversed. The relative energies of these conformers will influence the overall thermodynamic properties of the molecule. While specific experimental data for cis-2,3-dimethylpiperidine is not abundant in the literature, studies on related N-substituted and C-substituted piperidines consistently show a strong preference for conformations that minimize these steric clashes.[2]
The equilibrium between these conformers can be investigated experimentally using techniques like low-temperature NMR spectroscopy, and computationally through methods like Density Functional Theory (DFT).[1][3] Understanding this equilibrium is the first step in accurately determining and predicting the macroscopic thermodynamic properties.
Quantitative Thermodynamic Data
As previously noted, comprehensive experimental thermodynamic data for cis-2,3-dimethylpiperidine is limited. The following tables summarize known identifiers and highlight the types of data that are critical for a complete thermodynamic profile, which are often predicted using computational methods.
Table 1: Physical and Chemical Identifiers for 2,3-Dimethylpiperidine
| Property | Value | Source |
| Molecular Formula | C7H15N | [PubChem] |
| Molecular Weight | 113.20 g/mol | [PubChem] |
| CAS Number | 5347-68-2 | [NIST Webbook] |
| IUPAC Name | 2,3-dimethylpiperidine | [PubChem] |
Note: The CAS number and other identifiers generally refer to the mixture of isomers unless specified otherwise.
Table 2: Key Thermodynamic Properties of Interest (Predicted and Experimental)
| Thermodynamic Property | Symbol | Typical Units | Significance in Drug Development |
| Standard Enthalpy of Formation | ΔfH° | kJ/mol | Fundamental measure of molecular stability. |
| Standard Molar Entropy | S° | J/(mol·K) | Relates to the degree of disorder and conformational flexibility. |
| Heat Capacity (constant pressure) | Cp | J/(mol·K) | Dictates how a substance's temperature changes with heat input. |
| Enthalpy of Vaporization | ΔvapH° | kJ/mol | Important for understanding volatility and for converting between liquid and gas phase data.[4] |
| Enthalpy of Fusion | ΔfusH° | kJ/mol | Energy required for melting, crucial for polymorph and solubility studies. |
| Gibbs Free Energy of Formation | ΔfG° | kJ/mol | Determines the spontaneity of formation and overall thermodynamic stability. |
Experimental Determination of Thermodynamic Properties
The protocols described below represent the gold-standard methodologies for experimentally determining the key thermodynamic properties of a liquid organic compound like cis-2,3-dimethylpiperidine.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation is most accurately determined by measuring the enthalpy of combustion using a bomb calorimeter.[5][6]
Causality Behind Experimental Choices:
-
Constant Volume (Bomb) Calorimeter: Combustion is a rapid, high-energy release process. A constant volume "bomb" ensures that all energy is released as heat (ΔU) and not work, which can be precisely measured.
-
High-Pressure Oxygen: An excess of pure oxygen is used to guarantee complete and clean combustion of the organic compound to CO₂, H₂O, and N₂.[7]
-
Platinum-Lined Bomb: For nitrogen-containing compounds, nitric acid is a byproduct of combustion. A platinum lining is essential to prevent corrosion of the bomb, which would introduce significant errors.[8]
-
Rotating Bomb: Rotation of the bomb after combustion ensures that the aqueous acids formed (like nitric acid) create a homogeneous solution, which is critical for accurate heat corrections.[8]
-
Calibration with Benzoic Acid: The calorimeter's heat capacity is not known a priori. It is precisely determined by combusting a standard substance, typically benzoic acid, for which the energy of combustion is known with high accuracy.
Experimental Protocol: Rotating Bomb Calorimetry
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity cis-2,3-dimethylpiperidine is sealed in a thin-walled ampoule or capsule.
-
Bomb Assembly: A known length of fuse wire is connected to the electrodes inside the bomb, positioned to contact the sample. A small, known amount of deionized water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere and ensure consistent acid formation.
-
Pressurization: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.[6]
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Post-Combustion Analysis: The bomb is depressurized, and the contents are analyzed to quantify the amount of nitric acid formed (via titration) and to check for any unburned carbon.
-
Calculation: The total heat released is calculated from the temperature rise and the calibrated heat capacity of the calorimeter. Corrections are applied for the heat of ignition from the fuse wire and the heat of formation of nitric acid. This corrected heat release corresponds to the change in internal energy of combustion (ΔUc°). The standard enthalpy of combustion (ΔcH°) is then calculated, and finally, using Hess's Law and the known standard enthalpies of formation of CO₂(g) and H₂O(l), the standard enthalpy of formation (ΔfH°) of cis-2,3-dimethylpiperidine is determined.
Caption: Workflow for determining Enthalpy of Formation via Bomb Calorimetry.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring a substance's heat capacity and for characterizing phase transitions like melting (fusion) and boiling.[9][10]
Causality Behind Experimental Choices:
-
Differential Measurement: DSC measures the difference in heat flow between the sample and an inert reference. This differential setup provides high sensitivity to thermal events occurring in the sample.
-
Controlled Heating Rate: A precise, linear heating rate is applied. This allows for the separation of thermodynamic (heat capacity) and kinetic (e.g., slow decomposition) events. The choice of heating rate is a balance: too slow may result in weak signals, while too fast can shift transition temperatures.[11]
-
Inert Atmosphere: A purge gas (e.g., nitrogen or argon) is used to prevent oxidative degradation of the sample at elevated temperatures and to ensure a stable thermal environment.
Experimental Protocol: DSC Analysis
-
Sample Preparation: A small, accurately weighed amount of cis-2,3-dimethylpiperidine (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as the reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves an initial cooling step, an isothermal hold, and then a linear heating ramp (e.g., 10 °C/min) over the temperature range of interest.
-
Data Acquisition: The instrument records the differential heat flow to the sample as a function of temperature.
-
Data Analysis:
-
Heat Capacity (Cp): In the regions of the thermogram with no phase transitions, the heat flow is directly proportional to the sample's heat capacity. Cp can be calculated by comparing the sample's heat flow to that of a known standard (e.g., sapphire) run under identical conditions.[12]
-
Enthalpy of Fusion (ΔfusH): If the sample melts, an endothermic peak will be observed. The area under this peak is directly proportional to the enthalpy of fusion. The onset temperature of the peak is taken as the melting point (Tfus).
-
Boiling Point: While DSC can detect the onset of boiling, techniques like ebulliometry are more precise for determining the normal boiling point.
-
Caption: General workflow for Differential Scanning Calorimetry (DSC) analysis.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful and reliable means of predicting thermodynamic properties.[13] High-level quantum mechanical methods can achieve near-chemical accuracy (within ~4-8 kJ/mol for enthalpies of formation).[14]
Causality Behind Methodological Choices:
-
Conformational Search: Before any high-level calculation, a thorough conformational search using a computationally inexpensive method (like a molecular mechanics force field, e.g., MMFF) is essential to identify all low-energy conformers.[15] The final thermodynamic properties will be a Boltzmann-weighted average over these conformers.
-
Geometry Optimization and Frequency Calculation: The geometry of each conformer must be optimized at a reasonable level of theory (e.g., DFT with a functional like B3LYP).[3] A frequency calculation is then performed on the optimized geometry. This is a critical self-validating step: all calculated vibrational frequencies must be real (positive) to confirm the structure is a true energy minimum. The frequencies are then used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
High-Accuracy Single-Point Energy: To achieve high accuracy for the electronic energy, a more computationally expensive method (e.g., a composite method like G3MP2B3 or a coupled-cluster method like DLPNO-CCSD(T)) is used on the DFT-optimized geometry.[14][16] This approach balances computational cost and accuracy.
Computational Protocol: G3MP2B3 Method
-
Conformational Search: Perform a systematic or stochastic conformational search for cis-2,3-dimethylpiperidine to identify all stable chair and boat conformers.
-
Geometry Optimization: Optimize the geometry of each unique conformer using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.[14]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)) to obtain thermal corrections (enthalpy and entropy) and to confirm that each structure is a true minimum.
-
Single-Point Energy Corrections: A series of higher-level single-point energy calculations are performed on the optimized geometry to refine the electronic energy. The G3MP2B3 method includes corrections from MP2 and other levels of theory.
-
Atomization Energy Calculation: The total energy of the molecule is used to calculate the atomization energy. The standard enthalpy of formation at 298.15 K (ΔfH°₂₉₈) is then derived using this atomization energy and the well-known experimental enthalpies of formation of the constituent atoms in their gaseous state.[17]
-
Boltzmann Averaging: The thermodynamic properties (ΔfH°, S°, Cp) of the individual conformers are averaged based on their relative Gibbs free energies (calculated from the high-level electronic energies and the thermal corrections) using the Boltzmann distribution to yield the final predicted values for the molecule.
Caption: Workflow for computational prediction of thermodynamic properties.
Conclusion
While direct experimental determination remains the ultimate standard, a comprehensive understanding of the thermodynamic properties of cis-2,3-dimethylpiperidine can be achieved through a synergistic approach. By leveraging data from related compounds, applying robust computational methodologies, and understanding the principles behind key experimental techniques, researchers can confidently evaluate this important molecular scaffold. The protocols and insights provided in this guide serve as a blueprint for obtaining the critical thermodynamic data necessary to accelerate drug discovery and development programs, ensuring that decisions regarding stability, formulation, and synthesis are grounded in sound scientific principles.
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Bomb Calorimetry. LibreTexts. [Link]
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Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. National Center for Biotechnology Information. [Link]
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Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Fraunhofer-Publica. [Link]
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Heat Capacity Measurement. Calnesis Laboratory. [Link]
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12.3: Heat Capacity, Enthalpy, and Calorimetry. Chemistry LibreTexts. [Link]
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Calorimetry. University of Zurich. [Link]
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The calculation of thermodynamic properties of molecules. Royal Society of Chemistry. [Link]
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A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. ResearchGate. [Link]
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the calorimetry of combustions and related reactions. IUPAC. [Link]
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Phase change analysis with DSC. Linseis. [Link]
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Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. [Link]
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Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]
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Differential scanning calorimetry. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
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4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]
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Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. National Center for Biotechnology Information. [Link]
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2,3-Dimethylpiperidine. PubChem. [Link]
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Piperidine, 2,3-dimethyl-. NIST WebBook. [Link]
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- 7. publications.iupac.org [publications.iupac.org]
- 8. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rroij.com [rroij.com]
- 11. linseis.com [linseis.com]
- 12. calnesis.com [calnesis.com]
- 13. irl.umsl.edu [irl.umsl.edu]
- 14. First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]
The Pharmacological Profile and Medicinal Chemistry of the cis-2,3-Dimethylpiperidine Scaffold
Executive Summary
Saturated N-heterocycles are foundational to modern drug discovery, providing three-dimensional complexity that flat aromatic rings lack. Among these, cis-2,3-dimethylpiperidine (CAS: 23513-39-5) has emerged as a highly privileged pharmacophore and structural building block[1][2]. Rather than functioning as a standalone therapeutic entity, this disubstituted piperidine is engineered into complex molecular architectures to enforce specific conformational geometries.
This whitepaper provides an in-depth technical analysis of the cis-2,3-dimethylpiperidine scaffold. We explore its stereochemical thermodynamics, its role in optimizing target binding affinities (such as Nek2 kinase and Cbl-b E3 ligase), and the self-validating experimental workflows required to synthesize and evaluate its derivatives.
Stereochemical & Conformational Dynamics
The pharmacological utility of 2,3-dimethylpiperidine is fundamentally dictated by its stereochemistry. The precise placement of substituents around the low-molecular-weight piperidine ring is ideally suited for rigorous structure-activity relationship (SAR) studies[3].
The Thermodynamic Advantage of the cis-Isomer
In disubstituted piperidines, the cis diastereomer exhibits unique conformational preferences compared to its trans counterpart. Quantum mechanical calculations and Density Functional Theory (DFT) studies reveal that the chair conformation of cis-2,3-dimethylpiperidine with an α-axial substituent represents the preferred ground state[3].
This structural pre-organization is critical for pharmacology:
-
Reduced Entropic Penalty: By locking the methyl groups into a rigid cis geometry, the molecule loses less entropy upon binding to a rigid protein pocket compared to flexible alkyl chains.
-
Transition State Stabilization: During synthetic functionalization (e.g., acyl transfer), the cis isomer demonstrates significantly faster reaction rates. The lowest transition state free energy for the cis configuration is approximately 3 kcal/mol lower than that of the trans configuration, leading to superior selectivity factors (
-factors up to 24)[3].
Table 1: Thermodynamic & Kinetic Comparison of Piperidine Diastereomers
| Property | cis-2,3-Dimethylpiperidine | trans-2,3-Dimethylpiperidine | Causality / Impact on Drug Design |
| Ground State Conformation | Chair (α-axial preferred) | Chair (equatorial/equatorial) | Cis geometry projects vectors optimally for deep hydrophobic pocket insertion. |
| Transition State Free Energy | ~25.8 kcal/mol (Gas Phase) | ~29.1 kcal/mol (Gas Phase) | Lower energy barrier allows for highly efficient enantioselective functionalization[3]. |
| Receptor Binding Entropy ( | Highly Favorable | Less Favorable | Rigid cis structure minimizes conformational entropy loss upon target engagement. |
Pharmacological Target Profiling
The cis-2,3-dimethylpiperidine moiety has been successfully integrated into several high-value therapeutic targets, acting as a spatial wedge that forces the parent drug into an active or inhibitory conformation.
A. Mitotic Kinase Nek2 Inhibition (Oncology)
Nek2 is a cell-cycle-regulated kinase critical for centrosome separation. Overexpression is linked to chromosomal instability and cancer. High-throughput screening (HTS) identified aminopyrazine derivatives as Nek2 inhibitors, but optimizing the left-hand solvent-exposed region required precise steric tuning[4].
Incorporating the cis-2,3-dimethylpiperidine scaffold resulted in compounds that bind to an unusual, inactive conformation of the Nek2 kinase[4]. The methyl groups at the 2- and 3-positions create a specific steric bulk that prevents clashes with the Phe148 residue in the ATP-binding pocket. The cis geometry forces the piperidine ring to rotate out of the plane of the aminopyrazine core, perfectly aligning with the altered shape of the ATP pocket induced by the inactive kinase state[4].
B. Cbl-b E3 Ligase Inhibition (Immuno-Oncology)
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that negatively regulates T-cell activation. Inhibiting Cbl-b enhances anti-tumor immunity. Recent patent literature highlights the use of cis-2,3-dimethylpiperidine as a core building block for 3-substituted piperidine compounds designed to inhibit Cbl-b[5]. The scaffold serves as a rigid linker that precisely positions hydrogen-bond donors/acceptors to interact with the E3 ligase's allosteric sites, modulating the ubiquitin-proteasome pathway[5].
Caption: Workflow of cis-2,3-Dimethylpiperidine from synthesis to pharmacological target engagement.
Self-Validating Experimental Protocols
To ensure scientific integrity, the synthesis and pharmacological evaluation of cis-2,3-dimethylpiperidine derivatives require strict, self-validating workflows.
Protocol 1: Enantioselective Synthesis via Asymmetric Hydrogenation
Obtaining enantiopure cis-2,3-dimethylpiperidine is historically challenging. Modern approaches utilize the asymmetric hydrogenation of N-benzylpyridinium salts[6].
Rationale & Causality: Pyridinium salts are flat and aromatic. Using a chiral Iridium (Ir) complex sterically directs the hydride transfer to one face of the ring, forcing the resulting methyl groups into a cis configuration while simultaneously establishing absolute stereocenters (ee > 95%)[6].
Step-by-Step Methodology:
-
Pre-catalyst Preparation: In a nitrogen-filled glovebox, dissolve
(1.0 mol%) and a chiral phosphine-oxazoline ligand (2.2 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes to form the active Ir-complex. -
Substrate Loading: Add the 2,3-dimethyl-N-benzylpyridinium bromide salt (1.0 equiv) to the catalyst solution.
-
Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with
gas three times, then pressurize to 50 atm. Stir at room temperature for 24 hours. -
Validation (Self-Correction Step): Vent the reactor and filter the crude mixture through a short silica pad. Analyze an aliquot via Chiral Supercritical Fluid Chromatography (SFC) . Logic: SFC immediately validates the enantiomeric excess (ee). If ee < 90%, the chiral ligand geometry is mismatched with the substrate's steric demands.
-
Deprotection: Remove the N-benzyl group via standard Pd/C catalytic hydrogenolysis to yield the free cis-2,3-dimethylpiperidine base.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics (Nek2 Assay)
To validate the binding of a cis-piperidine derivative to Nek2, SPR is utilized.
Rationale & Causality: End-point assays (like IC50) only show bulk inhibition. SPR provides real-time association (
Step-by-Step Methodology:
-
Sensor Chip Preparation: Immobilize recombinant His-tagged Nek2 kinase onto an NTA (Nitrilotriacetic acid) sensor chip via nickel chelation.
-
Baseline Calibration: Flow running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) over the chip until a stable baseline is achieved. Logic: A drifting baseline indicates protein denaturation or non-specific matrix binding, invalidating subsequent data.
-
Analyte Injection: Inject the cis-2,3-dimethylpiperidine derivative at a range of concentrations (e.g., 3.125 nM to 100 nM) using a multi-cycle kinetics approach.
-
Regeneration: Wash the chip with 350 mM EDTA to strip the His-Nek2, followed by reloading with fresh
and protein for the next cycle. -
Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract
( ).
Caption: Mechanism of Nek2 kinase inhibition by cis-2,3-dimethylpiperidine derivatives.
Quantitative Data Summaries
The following table summarizes the pharmacological profile of cis-2,3-dimethylpiperidine derivatives across key literature targets, demonstrating the scaffold's versatility.
Table 2: Pharmacological Target Profile of Scaffold Derivatives
| Target | Scaffold Role | Primary Indication | Binding Affinity / Activity | Reference |
| Nek2 Kinase | ATP-pocket binding; forces inactive conformation | Oncology (Mitotic Arrest) | [4] | |
| Cbl-b E3 Ligase | Spatial linker for allosteric modulation | Immuno-Oncology | Modulates Ubiquitin Pathway | [5] |
| Microcosamine A (Natural Product) | Core alkaloid structure | Antimicrobial / Insecticidal | High insecticidal activity | [7][8] |
References
- drugfuture.
- National Institutes of Health (NIH)
- National Institutes of Health (NIH)
- AWS / World Journal of Pharmaceutical Research - Microcos paniculata L.
- ResearchGate - Total synthesis of a piperidine alkaloid, Microcosamine A URL
- Semantic Scholar - Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2 URL
- Google Patents - US11464802B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof URL
- ACS Publications - Enantioselective Synthesis of α-(Hetero)
Sources
- 1. 2,3-DIMETHYLPIPERIDINE, CIS- [drugfuture.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US11464802B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric Synthesis of cis-2,3-Dimethylpiperidine Derivatives
Topic: Asymmetric synthesis of cis-2,3-Dimethylpiperidine derivatives Content Type: Application Notes and Protocols
Application Note & Protocol Guide
Executive Summary & Strategic Overview
The cis-2,3-disubstituted piperidine motif is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., pinidine, dihydropinidine) and neurokinin-1 (NK1) receptor antagonists (e.g., CP-99,994). While the thermodynamic trans-isomer (diequatorial) is often accessible via equilibration, the kinetic cis-isomer (axial-equatorial) requires specific stereocontrolled methodologies.
This guide details two distinct, high-fidelity protocols for accessing cis-2,3-dimethylpiperidine derivatives:
-
Protocol A (The "Direct" Route): Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Best for scalable access to the core scaffold from aromatic precursors.
-
Protocol B (The "Constructive" Route): Copper-Catalyzed Asymmetric Cyclizative Aminoboration. Best for complex analogs requiring late-stage installation of the piperidine ring with high functional group tolerance.
Strategic Route Comparison
Figure 1: Strategic comparison of synthetic routes. Method A utilizes aromatic reduction, while Method B employs ring-closing functionalization.
Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation
Objective: Enantioselective reduction of 2,3-dimethylpyridinium salts to cis-2,3-dimethylpiperidine.
Mechanistic Rationale
Direct hydrogenation of neutral pyridines is difficult due to catalyst poisoning and high resonance energy. Activating the pyridine as a pyridinium salt (e.g., N-benzyl or N-acyl) weakens aromaticity and facilitates hydride transfer. Iridium complexes with chiral P,N-ligands (e.g., PHOX, Ubaphox) are the gold standard for this transformation, favoring the cis diastereomer via a specific "outer-sphere" hydride transfer mechanism that avoids the thermodynamic equilibration to the trans isomer.
Materials & Reagents[1][2]
-
Substrate: 2,3-Dimethylpyridine (converted to N-benzyl-2,3-dimethylpyridinium bromide).
-
Catalyst Precursor:
. -
Chiral Ligand: (S)-MeO-Biphep or (S,S)-f-Binaphane (Bis-phosphine ligands are often preferred for salts). Note: P,N-ligands like (S)-PHOX are also effective.
-
Additive: Iodine (
) – Critical for stabilizing the active Ir(III) hydride species. -
Solvent: Toluene/Methanol (10:1 v/v).
-
Hydrogen Source:
gas (balloon or autoclave).
Step-by-Step Protocol
Step 1: Preparation of Pyridinium Salt
-
Dissolve 2,3-dimethylpyridine (10 mmol) in acetone (20 mL).
-
Add benzyl bromide (11 mmol, 1.1 equiv) dropwise at 0°C.
-
Stir at room temperature for 12 hours. The salt will precipitate.
-
Filter the white solid, wash with cold ether, and dry under vacuum.
-
Checkpoint: Verify purity by
NMR (DMSO- ). Aromatic protons should shift downfield relative to the free base.
-
Step 2: Asymmetric Hydrogenation
-
Catalyst Preparation (In-situ): In a glovebox, mix
(0.05 mmol, 1 mol% Ir) and the Chiral Ligand (0.11 mmol, 2.2 mol%) in degassed toluene (5 mL). Stir for 30 min to form the complex. -
Add Iodine (
, 0.10 mmol, 2 mol%) to the catalyst solution. The color typically changes to dark red/brown. -
Reaction Setup: Transfer the pyridinium salt (5 mmol) into a high-pressure autoclave equipped with a glass liner.
-
Add the catalyst solution and methanol (0.5 mL) to the substrate.
-
Seal the autoclave and purge with
(3 cycles). -
Pressurize to 50 bar (725 psi)
. -
Stir at room temperature (
) for 24 hours.-
Note: Higher temperatures (
) may increase conversion but often erode enantioselectivity and diastereoselectivity (favoring trans).
-
Step 3: Workup & Purification
-
Carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Basify the residue with saturated aqueous
(pH ~10). -
Extract with Dichloromethane (DCM) (
mL). -
Dry combined organics over
and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc + 1%
).-
Target: N-Benzyl-cis-2,3-dimethylpiperidine.
-
Step 4: Deprotection (Optional)
To obtain the free amine, perform hydrogenolysis (
Protocol B: Cu-Catalyzed Asymmetric Cyclizative Aminoboration
Objective: De novo synthesis of cis-2,3-dimethylpiperidine derivatives from alkenyl amines.
Mechanistic Rationale
This modern approach utilizes a Copper(I) catalyst with a bis-phosphine ligand to activate a diboron reagent (
Materials & Reagents[1]
-
Substrate:
-alkenyl amine or amide derivative (e.g., O-benzoyl hydroxylamine derived alkene). -
Catalyst:
or . -
Ligand: (S,S)-Ph-BPE (1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane).
-
Boron Source:
(Bis(pinacolato)diboron). -
Base:
or . -
Solvent: THF or Toluene (anhydrous).
Step-by-Step Protocol
Step 1: Catalyst Activation
-
In a glovebox, weigh
(5 mol%) and (S,S)-Ph-BPE (6 mol%) into a reaction vial. -
Add THF (1.0 mL) and stir for 15 min to generate the active catalyst.
Step 2: Cyclization Reaction
-
Add
(1.2 equiv) to the catalyst solution. -
Add the base (
, 1.5 equiv). The solution may change color (often to a deep yellow/orange). -
Add the substrate (alkenyl amine derivative, 1.0 equiv) dissolved in THF.
-
Seal the vial and stir at room temperature for 16–24 hours.
-
Monitoring: Check consumption of starting material by TLC or LC-MS.
-
Step 3: Oxidative Workup (C-B to C-H or C-OH conversion) For 2,3-dimethylpiperidine (C-H at C3 position), a protodeboronation is needed. However, this protocol typically yields the 3-boryl or 3-hydroxyl derivative. To get the methyl group, one would typically start with a specific substitution pattern or reduce the C-B bond. Standard Oxidative Workup (to verify stereochemistry via alcohol):
-
Cool the mixture to
. -
Add
(3 equiv) and (3 equiv) dropwise. -
Stir for 2 hours.
-
Extract with EtOAc, wash with brine, dry, and concentrate.
Characterization & Data Analysis
Distinguishing the cis and trans isomers is critical.[1] The stereochemistry is best confirmed via
NMR Signatures (Piperidine Ring)[4]
| Feature | cis-2,3-Dimethylpiperidine | trans-2,3-Dimethylpiperidine |
| Conformation | Axial-Equatorial (ae) | Diequatorial (ee) |
| H2 / H3 Relationship | One Axial, One Equatorial | Both Axial (anti-periplanar) |
| Coupling Constant ( | Small (2 – 5 Hz) | Large (10 – 12 Hz) |
| C13 NMR (Methyls) | Typically shielded (high field) due to gauche interactions | Typically deshielded (lower field) |
| NOE Correlation | Strong NOE between H2 and H3 | Weak/No NOE between H2 and H3 |
Critical Check: In the trans-isomer (diequatorial methyls), the protons at C2 and C3 are both axial. Their coupling follows the Karplus equation for
Determination of Enantiomeric Excess (ee)[5]
-
Technique: Chiral HPLC or SFC.[2]
-
Column: Chiralpak IG or IC (immobilized phases are robust for amines).
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Derivatization: If the free amine resolves poorly, convert to the N-Benzoyl or N-Tosyl derivative prior to analysis.
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for optimizing enantioselectivity in Ir-catalyzed hydrogenation.
-
Issue: Low Diastereoselectivity (cis/trans ratio).
-
Fix: Increase Hydrogen pressure. Low pressure allows the intermediate imine to isomerize. High pressure (50-100 bar) favors the kinetic cis product.
-
-
Issue: Catalyst Deactivation.
-
Fix: Pyridines are strong sigma-donors and can poison the catalyst. Ensure the substrate is fully converted to the salt form (pyridinium) or use
additive which helps prevent the formation of inactive Ir-dimers.
-
References
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 2025.
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Journal of the American Chemical Society, 2006 (Classic Methodology Reference).
-
Catalytic Kinetic Resolution of Disubstituted Piperidines. Journal of the American Chemical Society, 2015.[3]
-
Stereoselective Synthesis of Piperidine Alkaloids. Chemical Reviews, 2022.
Sources
Application Note: Strategic Utilization of cis-2,3-Dimethylpiperidine in Asymmetric Catalysis
This Application Note is designed for process chemists and medicinal scientists integrating cis-2,3-dimethylpiperidine into high-value pharmaceutical intermediates.
Unlike common
Executive Summary
cis-2,3-Dimethylpiperidine is a "privileged scaffold" found in numerous bioactive alkaloids and clinical candidates (e.g., JAK inhibitors, Cbl-b inhibitors).[1] Its utility stems from its ability to lock downstream intermediates into specific conformations due to the steric clash between the adjacent methyl groups.[1]
This guide addresses two critical challenges:
-
Access: Protocols for the enantioselective synthesis of the cis-isomer via Iridium-catalyzed asymmetric hydrogenation.
-
Application: Handling the scaffold's conformational bias during downstream coupling (e.g., amide bond formation,
), where the cis-configuration imposes significant steric shielding.[1]
Structural & Conformational Dynamics (Mechanistic Insight)
Understanding the ground-state conformation of cis-2,3-dimethylpiperidine is prerequisite to its successful use.[1] Unlike the trans-isomer, which can adopt a diequatorial conformation, the cis-isomer exists predominantly in a chair conformation where one methyl group is axial .[1][2]
Conformational Lock[1]
-
cis-Isomer: The C2-methyl and C3-methyl are syn.[1] To minimize 1,2-gauche interactions, the ring flips to place the C2-methyl (adjacent to Nitrogen) in an axial position, or the C3-methyl in an axial position.
-
Reactivity Implication: The axial substituent creates a "steric wall" on one face of the nitrogen lone pair. This impacts:
Figure 1: Conformational equilibrium of cis-2,3-dimethylpiperidine and its impact on reactivity.
Protocol A: Asymmetric Synthesis via Iridium Catalysis
The most efficient route to enantiopure cis-2,3-dimethylpiperidine is the asymmetric hydrogenation of 2,3-dimethylpyridinium salts. This method avoids tedious resolutions and yields the cis-isomer with high diastereoselectivity (
Materials
-
Substrate: 2,3-Dimethylpyridine (commercially available).[1]
-
Alkylating Agent: Benzyl bromide (BnBr) or Methyl iodide (MeI) (depending on desired N-substituent).[1]
-
Catalyst Precursor:
. -
Chiral Ligand: (S)-MeO-BoQPhos or (S,S)-f-Binaphane.[1]
-
Solvent: Methanol/Dichloromethane (1:1).[1]
-
Additives: Iodine (
) (often enhances Ir-catalyst activity).[1]
Step-by-Step Protocol
Step 1: Formation of Pyridinium Salt
-
Dissolve 2,3-dimethylpyridine (10 mmol) in acetone (20 mL).
-
Add benzyl bromide (11 mmol) dropwise at 0°C.
-
Warm to RT and stir for 12 hours. A white precipitate will form.[1]
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.[1]
-
Checkpoint: Verify purity by
NMR (distinct downfield shift of aromatic protons).[1]
-
Step 2: Asymmetric Hydrogenation
-
Glovebox Operation: In a nitrogen-filled glovebox, charge a hydrogenation vial with:
-
Add the Pyridinium Salt (1.0 equiv) to the catalyst solution.[1]
-
Add
(5-10 mol%) if using P-N ligands (optional but recommended for rate acceleration).[1] -
Transfer the vial to a high-pressure autoclave.
-
Hydrogenation: Pressurize to 600 psi (40 bar)
. -
Stir at room temperature for 24 hours.
-
Workup: Carefully vent
. Concentrate the solvent.[1] -
Purification: Basify with
NaOH (aq) to liberate the free amine, extract with DCM, and purify via flash chromatography (Silica, DCM/MeOH/NH4OH).
Expected Results
| Parameter | Specification |
| Yield | > 90% |
| Diastereomeric Ratio (cis:trans) | > 95 : 5 |
| Enantiomeric Ratio (er) | > 96 : 4 |
Protocol B: Kinetic Resolution via Acylation
If the asymmetric hydrogenation equipment is unavailable, racemic cis-2,3-dimethylpiperidine can be resolved using a Kinetic Resolution (KR) strategy.[1] This relies on the differential reaction rates of the enantiomers with a chiral acylating agent.
Concept: The "matched" enantiomer undergoes acylation significantly faster due to the specific alignment of the axial methyl group with the chiral catalyst.
Workflow
-
Reagents: Racemic cis-2,3-dimethylpiperidine, Acyl donor (e.g., acetic anhydride), Chiral Catalyst (e.g., a chiral hydroxamic acid or peptide-based catalyst).[1]
-
Condition: Run reaction to ~50% conversion.
-
Separation: The product is an Amide (neutral), while the unreacted starting material is an Amine (basic).[1]
-
Extraction: Acid/Base extraction separates the enantioenriched amine from the amide.[1]
Figure 2: Kinetic resolution workflow for separating enantiomers.
Analytical Quality Control
Validating the stereochemistry is critical.[1] Standard C18 columns cannot separate these enantiomers.[1]
Method: Chiral Supercritical Fluid Chromatography (SFC)
-
Column: Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase:
/ Methanol (with 0.2% Diethylamine additive).[1] -
Gradient: 5% to 40% Methanol over 5 minutes.
-
Detection: UV at 220 nm.[1]
-
Note: The basic additive (DEA) is crucial to prevent peak tailing of the free amine.[1]
Safety & Handling (MSDS Highlights)
-
Flammability: cis-2,3-Dimethylpiperidine is a flammable liquid (Flash point < 60°C).[1] Ground all equipment.
-
Toxicity: Harmful if swallowed.[1][3] Causes skin irritation and serious eye damage.[1][3]
-
Storage: Store under inert atmosphere (Argon/Nitrogen). Piperidines absorb
from air to form carbamates over time.[1]
References
-
Asymmetric Hydrogenation of Pyridinium Salts
-
Kinetic Resolution & Conformational Analysis
- Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.
-
Source: PMC / NIH (2015).[1]
-
Pharmaceutical Applications (Cbl-b Inhibitors)
Sources
- 1. PubChemLite - 2,3-dimethylpiperidine (C7H15N) [pubchemlite.lcsb.uni.lu]
- 2. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethylpiperidine | C7H15N | CID 95359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates using cis-2,3-Dimethylpiperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives being integral to numerous pharmaceuticals.[1] Among these, cis-2,3-dimethylpiperidine stands out as a valuable chiral building block for creating complex pharmaceutical intermediates. Its specific stereochemistry offers a strategic advantage in developing molecules with enhanced pharmacological properties. This guide provides detailed protocols for the application of cis-2,3-dimethylpiperidine in the synthesis of key pharmaceutical intermediates, focusing on acylation and its use as a chiral auxiliary in asymmetric synthesis.
PART 1: The Role of cis-2,3-Dimethylpiperidine in Pharmaceutical Synthesis
The unique structural features of cis-2,3-dimethylpiperidine make it a sought-after component in drug design. The cis relationship of the two methyl groups creates a distinct stereochemical environment that can influence the binding affinity and selectivity of a drug molecule to its biological target. This has led to its incorporation into a variety of therapeutic agents.[2] The development of efficient synthetic methods to produce chiral 2,3-cis-disubstituted piperidines is an important area of research.[2][3]
PART 2: Core Synthetic Protocols
Protocol 1: Acylation of cis-2,3-Dimethylpiperidine for Amide Intermediate Synthesis
A fundamental application of cis-2,3-dimethylpiperidine is its reaction with acylating agents to form stable amide intermediates. These amides are often precursors to more complex molecules in a drug development pipeline.
Reaction Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the N-Acylation of cis-2,3-Dimethylpiperidine
Introduction & Scope
The N-acylation of substituted piperidines is a fundamental transformation in medicinal chemistry and drug development, utilized to construct stable amide bonds that enhance pharmacokinetic properties[1]. However, steric hindrance at the
Mechanistic Rationale & Conformational Dynamics
The reaction between a secondary amine and an acyl chloride proceeds via a nucleophilic addition-elimination mechanism[1]. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate prior to the elimination of the chloride ion[1].
The stereochemistry of the methyl substituents dictates the reaction kinetics. Density functional theory (DFT) calculations reveal that the cis-2,3-dimethylpiperidine isomer reacts significantly faster than its trans counterpart[2]. This kinetic advantage arises because the cis isomer adopts a preferred ground-state chair conformation featuring an axial
Logical flow of conformational effects on the N-acylation transition state.
Experimental Design & Causality
To overcome the inherent steric bulk of the 2,3-dimethyl substitution, the experimental design must prioritize highly reactive acylating agents and optimized solvent-base pairs:
-
Base Selection: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is mandatory. The base neutralizes the hydrochloric acid byproduct generated during the reaction. Without it, the HCl would protonate the unreacted cis-2,3-dimethylpiperidine, forming an unreactive salt and stalling the reaction[1]. DIPEA is often preferred over TEA for hindered substrates as its own steric bulk prevents it from acting as a competing nucleophile.
-
Solvent Choice: Anhydrous dichloromethane (DCM) is the optimal solvent due to its excellent solvating properties for both the amine and the acyl chloride, coupled with its inertness toward the reagents.
-
Thermal Control: Acyl chlorides are highly reactive, and the neutralization of HCl is exothermic. Initiating the addition at 0 °C prevents thermal degradation of the acyl chloride and minimizes side reactions[1].
Experimental workflow and self-validating feedback loop for N-acylation.
Quantitative Data: Reaction Optimization
The steric bulk of the acylating agent directly impacts the required reaction conditions. The table below summarizes the optimized parameters for various acyl donors reacting with cis-2,3-dimethylpiperidine.
Table 1: Optimization of N-Acylation Conditions for cis-2,3-Dimethylpiperidine
| Acylating Agent | Equivalents | Solvent | Base (1.5 eq) | Temp Profile | Time (h) | Expected Yield (%) |
| Acetyl Chloride | 1.1 | DCM | DIPEA | 0 °C → RT | 2 | >90 |
| Benzoyl Chloride | 1.2 | DCM | DIPEA | 0 °C → RT | 4 | 85–88 |
| Pivaloyl Chloride | 1.5 | THF | DIPEA | 0 °C → 60 °C | 16 | 60–65 |
| Acetic Anhydride | 1.5 | Neat | None | Reflux | 12 | 70–75 |
Note: For highly hindered acyl chlorides (e.g., Pivaloyl chloride), shifting to a higher boiling solvent (THF) and applying heat is necessary to overcome the activation barrier[3].
General Protocol for N-Acylation
This step-by-step methodology is designed as a self-validating system, ensuring that each phase of the reaction can be analytically confirmed before proceeding.
Step 1: Reaction Setup
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add cis-2,3-dimethylpiperidine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M to 0.2 M. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the acyl chloride into a carboxylic acid, which would drastically reduce the yield[4].
-
Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature to ensure homogeneity.
Step 2: Reagent Addition
-
Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
In a separate dry vial, dissolve the chosen acyl chloride (1.05–1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the acyl chloride solution dropwise to the stirring amine solution. Causality: Dropwise addition at 0 °C manages the exothermic nucleophilic acyl substitution, preventing localized heating that could lead to reagent decomposition or side reactions[1].
Step 3: Propagation and Monitoring
-
After the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature.
-
Stir for 2 to 16 hours (refer to Table 1 for specific times based on the acylating agent).
-
Self-Validation (TLC/LC-MS): Monitor the reaction progress. The starting amine is highly polar and will streak near the baseline in standard non-polar solvent systems (e.g., Hexanes/EtOAc) unless stained with Ninhydrin. The N-acylated product is significantly less polar and will migrate higher up the TLC plate. The disappearance of the baseline amine spot validates reaction completion.
Step 4: Work-up and Isolation
-
Upon completion, quench the reaction by adding an equal volume of distilled water.
-
Transfer the biphasic mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (
) solution (2x) and brine (1x). Causality: The wash neutralizes any unreacted acyl chloride and the hydrochloride salt of the DIPEA base, partitioning them into the aqueous layer. The neutral amide product remains isolated in the organic phase[1]. This acid-base extraction serves as a built-in chemical purification step. -
Dry the organic layer over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield the crude N-acyl-cis-2,3-dimethylpiperidine. Purify further via flash column chromatography if necessary.
References
-
Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride Source: Benchchem URL:1
-
Aqueous N-acylation Schotten-Baumann method Source: Der Pharma Chemica URL:4
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights Source: PMC (National Institutes of Health) URL:2
-
A Convenient Method for the N-Acylation and Esterification of Hindered Amino Acids Source: Thieme Connect URL:3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols for the Large-Scale Production of Enantiomerically Pure cis-2,3-Dimethylpiperidine
Introduction: The Strategic Importance of Chiral cis-2,3-Dimethylpiperidine
The cis-2,3-dimethylpiperidine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure is a key component in a variety of therapeutic agents, including C5a receptor inhibitors like avacopan and NK1 antagonists such as L-733,060.[1][2] The precise spatial orientation of the two methyl groups is critical for molecular recognition and binding to biological targets, meaning that control over both relative (cis vs. trans) and absolute (R,R vs. S,S) stereochemistry is paramount for pharmacological efficacy and safety.[3]
However, the efficient synthesis of this compound as a single enantiomer on a large scale presents significant challenges.[1] Controlling the formation of two contiguous stereocenters in a cyclic system requires a robust and highly selective synthetic strategy. This guide provides a comprehensive overview of the primary manufacturing routes and details a field-proven, scalable protocol based on a two-stage process: diastereoselective hydrogenation followed by classical chiral resolution. This approach is often favored in industrial settings for its reliability, cost-effectiveness, and scalability.
Strategic Analysis of Production Routes
Two primary strategies dominate the landscape for producing enantiopure cis-2,3-dimethylpiperidine: direct asymmetric synthesis and diastereoselective synthesis followed by resolution. The choice of strategy is a critical decision driven by factors such as cost of goods, process robustness, development time, and required scale.
Route A: Direct Asymmetric Synthesis
This "gold standard" approach aims to create the desired enantiomer directly with high selectivity, minimizing waste. Key methodologies include:
-
Asymmetric Hydrogenation: Chiral catalysts, often based on noble metals like Rhodium (Rh) or Iridium (Ir) complexed with chiral ligands, can hydrogenate prochiral precursors like 2,3-dimethyl-3,4,5,6-tetrahydropyridine or related imines with high enantioselectivity.[4][5]
-
Asymmetric Cyclization: Modern methods, such as the copper-catalyzed cyclizative aminoboration of unsaturated amines, can construct the chiral piperidine ring with excellent diastereo- and enantiocontrol.[2][6]
Causality Behind the Choice: While elegant and highly atom-economical, these methods often require expensive and sensitive catalysts and ligands. Significant process development and optimization are necessary to translate these reactions to a large scale, and catalyst stability, turnover number, and cost can be prohibitive for many applications.
Route B: Diastereoselective Synthesis & Chiral Resolution
This classical, robust approach involves two distinct stages:
-
Diastereoselective Synthesis: An achiral starting material, 2,3-lutidine (2,3-dimethylpyridine), is hydrogenated to produce a mixture of cis- and trans-2,3-dimethylpiperidine. Under specific heterogeneous catalytic conditions, the reaction can be steered to strongly favor the desired cis diastereomer.[7][8]
-
Chiral Resolution: The resulting racemic mixture of (2R,3R)- and (2S,3S)-cis-dimethylpiperidine is then separated into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can be separated physically via fractional crystallization.[9][10]
Causality Behind the Choice: This route is selected for our detailed protocol due to its proven industrial viability. The starting material, 2,3-lutidine, is an inexpensive commodity chemical. Heterogeneous hydrogenation is a well-understood, scalable unit operation. Finally, chiral resolution by crystallization is a robust, reliable, and often more cost-effective method for obtaining enantiopure compounds on a multi-kilogram to ton scale compared to developing a novel asymmetric catalytic process.[11]
Detailed Application Protocol: A Two-Stage Approach
This section provides a detailed, step-by-step protocol for the production of enantiomerically pure cis-2,3-dimethylpiperidine, optimized for scalability and reliability.
Workflow Overview
Caption: Overall workflow for the two-stage production of enantiopure cis-2,3-dimethylpiperidine.
Stage 1: Diastereoselective Hydrogenation of 2,3-Lutidine
Principle: The catalytic hydrogenation of substituted pyridines over heterogeneous catalysts like Rhodium or Platinum typically proceeds via syn-addition of hydrogen to the face of the aromatic ring adsorbed to the catalyst surface. This mechanism inherently favors the formation of the cis diastereomer.[7][8][12] The choice of catalyst and acidic solvent is critical for achieving high activity and selectivity.
Experimental Protocol:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 2,3-lutidine (1.0 eq) and a suitable solvent such as glacial acetic acid (5-10 volumes).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the hydrogenation catalyst. Rhodium-on-carbon (5% Rh, 1-2 mol%) or Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-2 mol%) are effective choices.
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen several times, followed by several purges with hydrogen gas. Pressurize the reactor to the target pressure (e.g., 50-70 bar) and begin stirring. Heat the reaction to the desired temperature (e.g., 50-70 °C).
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 6-18 hours. A small sample can be withdrawn (after depressurizing and purging) to analyze for the disappearance of starting material by Gas Chromatography (GC).
-
Work-up: Once complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the solid catalyst.
-
Isolation: Carefully basify the acidic filtrate with a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) while cooling in an ice bath, until the pH is >12.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a mixture of cis- and trans-isomers, is then purified by fractional distillation to isolate the racemic cis-2,3-dimethylpiperidine.
Expected Data & Quality Control:
| Parameter | Target Value | Analytical Method |
| Yield (isolated cis-isomer) | 70-85% | Gravimetric |
| Diastereomeric Ratio (cis:trans) | > 90:10 | GC, ¹H NMR |
| Purity (racemic cis-isomer) | > 99% | GC |
Stage 2: Chiral Resolution of Racemic cis-2,3-Dimethylpiperidine
Principle: This protocol relies on the formation of diastereomeric salts with differing solubilities.[10] The basic racemic amine is reacted with a single enantiomer of a chiral acid. The two resulting salts—(R,R)-amine:(L)-acid and (S,S)-amine:(L)-acid—are diastereomers and will exhibit different physical properties, most notably solubility in a given solvent system, allowing for separation by fractional crystallization.[9][11]
Caption: Principle of chiral resolution via diastereomeric salt formation.
Experimental Protocol:
-
Salt Formation: Dissolve the racemic cis-2,3-dimethylpiperidine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve the chiral resolving agent, such as Di-benzoyl-L-tartaric acid (DBTA) (~0.5 eq, as it is a diacid), in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the piperidine solution with stirring. The mixture may become cloudy as the diastereomeric salts form. Heat the mixture to achieve a clear solution, then allow it to cool slowly and undisturbed to room temperature to induce crystallization. Further cooling (e.g., to 4 °C) may be required to maximize the yield of the less soluble salt.
-
Isolation of Diastereomer: Collect the crystalline precipitate by vacuum filtration. Wash the filter cake with a small amount of the cold solvent to remove impurities from the mother liquor.
-
Purity Check: Analyze the enantiomeric purity of the amine in the crystalline salt. This is done by taking a small sample, liberating the free base (see step 5), and analyzing by chiral HPLC or GC. If the enantiomeric excess (ee) is not sufficient, a re-crystallization step may be necessary.
-
Liberation of Free Base: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12. This neutralizes the acidic resolving agent and liberates the free amine.
-
Extraction and Isolation: Extract the enantiomerically enriched piperidine with an organic solvent (e.g., dichloromethane). Dry the combined organic layers, filter, and remove the solvent under reduced pressure to yield the final enantiopure product.
-
Resolving Agent Recovery: The aqueous layer containing the sodium salt of DBTA can be acidified (e.g., with HCl) to precipitate the resolving agent, which can then be recovered by filtration, dried, and reused.
Expected Data & Quality Control:
| Parameter | Target Value | Analytical Method |
| Yield (single enantiomer) | 35-45% (per pass) | Gravimetric |
| Enantiomeric Excess (ee) | > 99% | Chiral HPLC, Chiral GC |
| Chemical Purity | > 99.5% | GC, ¹H NMR |
| Optical Rotation | Matches literature value | Polarimetry |
Troubleshooting and Process Optimization
-
Low Diastereoselectivity in Hydrogenation: If the trans isomer is formed in significant quantities, consider changing the catalyst or solvent. Platinum-based catalysts in acidic media often give high cis selectivity. Lowering the reaction temperature can also improve selectivity at the cost of a longer reaction time.
-
Poor Crystallization in Resolution: If no crystals form or an oil precipitates, solvent screening is crucial. A mixture of solvents (e.g., ethanol/water) can be effective. Seeding the solution with a small crystal of the desired diastereomeric salt can help induce crystallization. The rate of cooling should be slow and controlled to ensure the formation of well-defined, pure crystals.
-
Improving Process Efficiency: The unwanted enantiomer remains in the mother liquor after crystallization. For a more economical process, this enantiomer can be recovered. A racemization protocol can be developed to convert it back to the racemic mixture, which can then be recycled back into the resolution step, thereby theoretically driving the total process yield towards 100%.
Conclusion
The described two-stage protocol, combining a robust diastereoselective hydrogenation with a classical and scalable chiral resolution, represents a highly effective and industrially proven method for the large-scale production of enantiomerically pure cis-2,3-dimethylpiperidine. This approach balances cost, reliability, and scalability, providing a clear pathway for researchers and drug development professionals to access this critical chiral building block in the quantities required for advanced pharmaceutical development. While direct asymmetric methods continue to evolve, the foundational strength of this diastereoselective synthesis and resolution strategy ensures its continued relevance in process chemistry.
References
- Fan, Q.-A., et al. (2017). Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines. Organic & Biomolecular Chemistry.
-
Li, W., et al. (2017). Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Organic Letters. Available at: [Link]
-
Li, W., et al. (2017). Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. PubMed. Available at: [Link]
-
Chirik, P. J., et al. (2016). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science. Available at: [Link]
-
He, Y., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. Available at: [Link]
-
Miller, S. J., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available at: [Link]
-
Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]
-
He, Y., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. ResearchGate. Available at: [Link]
-
He, Y., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PubMed. Available at: [Link]
-
Reddy, G. S., et al. (2016). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry. Available at: [Link]
- Bakthavatchalam, R., et al. (2003). Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
-
Movassaghi, M., et al. (2025). A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters. Available at: [Link]
-
Comins, D. L., & Dehghani, A. (1992). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry. Available at: [Link]
-
Xiao, J., et al. (2020). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. Available at: [Link]
-
Moshkin, V. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. Available at: [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]
-
Zhang, Q.-W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Available at: [Link]
-
Kustov, L. M., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dimethylpiperidine, trans-. PubChem Compound Database. Retrieved from [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Brown, F., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gerard, B., et al. (2011). Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold. Journal of Organic Chemistry. Available at: [Link]
-
Brown, F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]
-
Cheng, H., et al. (2021). Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. RSC Advances. Available at: [Link]
Sources
- 1. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of cis-2,3-Dimethylpiperidine
Welcome to the technical support center for the purification of 2,3-dimethylpiperidine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of separating the cis and trans diastereomers of this important heterocyclic building block. The separation of these isomers is a critical step, as their distinct three-dimensional structures can lead to different biological activities and reaction outcomes.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Purification Strategy Overview
The selection of a purification strategy for a mixture of cis- and trans-2,3-dimethylpiperidine depends on several factors, including the initial isomeric ratio, the required purity of the final product, the scale of the separation, and the available equipment. The primary methods employed are fractional distillation, diastereomeric salt formation, and column chromatography.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Fractional Distillation
Question: My fractional distillation is resulting in poor separation of the cis and trans isomers. What are the likely causes and how can I improve it?
Answer:
Poor separation during fractional distillation of 2,3-dimethylpiperidine isomers typically stems from their very close boiling points. While specific boiling points can vary slightly based on the data source, they are generally within a few degrees of each other, making simple distillation ineffective.
Probable Causes & Solutions:
-
Insufficient Column Efficiency: The ability of a distillation column to separate components is measured by its number of theoretical plates. For close-boiling isomers, a highly efficient column is required.
-
Solution:
-
Increase Column Length: Use a longer fractionation column (e.g., a Vigreux or, for better performance, a packed column with Raschig rings or metal sponge).
-
Use More Efficient Packing: Packed columns provide a larger surface area for vapor-liquid equilibrium to be established, leading to better separation than a simple Vigreux column.
-
-
-
Incorrect Reflux Ratio: The reflux ratio (the ratio of condensate returned to the column versus condensate collected) is critical. A low reflux ratio will not allow for sufficient equilibration and will lead to poor separation.
-
Solution: Increase the reflux ratio. This means collecting the distillate more slowly, allowing more of the condensed vapor to return to the column to re-equilibrate. While this increases the distillation time, it significantly improves separation efficiency.
-
-
Heat Fluctuations: Unstable heating of the distillation pot can disrupt the equilibrium within the column.
-
Solution: Use a heating mantle with a stirrer and a temperature controller to ensure smooth, consistent boiling. Insulate the distillation column (e.g., with glass wool or aluminum foil) to minimize heat loss to the environment.
-
-
Azeotrope Formation: In some cases, especially with residual water from a reaction workup, azeotropes can form, which complicates distillation. A patent for the separation of related dimethylpiperidine isomers mentions the use of water to form an azeotrope with the trans isomer, facilitating its removal.[2]
-
Solution: Ensure the crude mixture is thoroughly dried before distillation using a suitable drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] If you suspect an azeotrope is hindering separation, consider a different purification method.
-
Table 1: Physical Properties of Related Dimethylpiperidine Isomers
| Isomer | Boiling Point (°C) | Source |
| cis-2,6-Dimethylpiperidine | 127 °C | |
| 2,6-Dimethylpiperidine (mixture) | 126 - 128 °C | [4] |
| cis-3,5-Dimethylpiperidine | 141.2 ± 8.0 °C (Predicted) | [5] |
| trans-2,5-Dimethylpiperazine | 162 °C | [6] |
Diastereomeric Salt Formation
Question: I am attempting a resolution via diastereomeric salt formation, but the resulting crystals do not have high diastereomeric excess (d.e.). What factors should I investigate?
Answer:
Diastereomeric salt formation is a powerful technique for separating enantiomers and can be adapted for diastereomers.[7] The principle relies on reacting the racemic amine mixture with a chiral resolving agent (typically a carboxylic acid) to form two diastereomeric salts with different solubilities.[8] The less soluble salt will preferentially crystallize, allowing for separation.
Caption: Workflow for diastereomeric salt resolution.
Probable Causes & Solutions:
-
Suboptimal Resolving Agent: The choice of resolving agent is crucial. The agent must form a stable salt and provide a significant solubility difference between the two diastereomeric salts. Tartaric acid and its derivatives are common choices for resolving amines.[9][10]
-
Solution: Screen different resolving agents. Commonly used agents include (+)-tartaric acid, (-)-tartaric acid, O,O'-dibenzoyl-D-tartaric acid (DBTA), and (S)-mandelic acid.[9] The "best" agent is often found through empirical screening.
-
-
Incorrect Solvent System: The solvent plays a critical role in modulating the solubility of the diastereomeric salts. A good solvent will maximize the solubility difference.
-
Solution: Experiment with different solvents or solvent mixtures. Alcohols like ethanol or isopropanol are common starting points.[11] Sometimes, adding a co-solvent can fine-tune the solubility and improve the resolution. The goal is to find a system where one salt is sparingly soluble and the other is freely soluble.
-
-
Kinetics vs. Thermodynamic Control: Rapid cooling can cause both diastereomeric salts to crash out of solution, trapping impurities and leading to poor selectivity.[7]
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize the yield of the desired crystalline salt.[12] Slow cooling promotes the formation of a more ordered, pure crystal lattice.
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the amine mixture can impact the efficiency of the resolution. Ratios of 1:1 or 0.5:1 (half-equivalent) are often used.[8]
-
Solution: Optimize the stoichiometry. A study on chiral amine resolution suggests that molar ratios higher than 1.5 can sometimes yield more enantiopure products, which contradicts the common practice of using a 1.0 molar equivalent.[7]
-
Experimental Protocol: Diastereomeric Salt Resolution
-
Dissolution: Dissolve the mixture of cis/trans-2,3-dimethylpiperidine in a suitable solvent (e.g., ethanol) in an Erlenmeyer flask. Heat gently if necessary.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chosen chiral acid (e.g., (+)-tartaric acid) in the same solvent, heating if required.
-
Salt Formation: Add the acid solution to the amine solution. The mixture is often heated to ensure all components are fully dissolved.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once at room temperature, the flask can be cooled further in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.[12]
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water or an organic solvent (e.g., diethyl ether) and add a base (e.g., 1 M NaOH) to neutralize the acid and liberate the free amine.[3]
-
Extraction: Extract the liberated amine into an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified isomer.
-
Analysis: Analyze the purified amine by GC or NMR to determine the isomeric purity.
Column Chromatography
Question: I am using silica gel column chromatography to separate the isomers, but I'm observing significant peak tailing and poor resolution. How can I fix this?
Answer:
Peak tailing is a common issue when purifying basic compounds like piperidines on standard silica gel.[3] The acidic nature of the silica surface strongly interacts with the basic nitrogen atom of the piperidine, leading to a non-ideal elution profile.
Probable Causes & Solutions:
-
Acid-Base Interactions with Silica: The lone pair on the piperidine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.
-
Solution 1: Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1% by volume), to the mobile phase.[3] The triethylamine will compete for the acidic sites on the silica, masking them and allowing the dimethylpiperidine isomers to elute more symmetrically.
-
Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a polymer-based column if available.
-
-
Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, both isomers may elute too quickly without separation. If it's not polar enough, they may not move off the column at all.
-
Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Screen various solvent systems, such as mixtures of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol). Aim for a system that gives a retention factor (Rf) of approximately 0.3 for the target compounds.[3]
-
-
Column Overloading: Loading too much crude material onto the column will exceed its separation capacity, leading to broad, overlapping peaks.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb for flash chromatography is to use a sample-to-silica mass ratio of 1:30 to 1:100.
-
Frequently Asked Questions (FAQs)
Q1: How can I reliably determine the cis/trans ratio of my sample?
A1: The most effective methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography (GC): This is an excellent method for determining the ratio of the two isomers. They will likely have different retention times on a suitable capillary column. A GC-MS (Gas Chromatography-Mass Spectrometry) can further confirm the identity of the peaks, as both isomers will have the same mass spectrum.[13][14]
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers. The different spatial arrangements of the methyl groups lead to distinct chemical shifts and coupling constants for the ring protons.[15][16] For example, in cyclic systems, the coupling constant between vicinal protons (³JHH) is typically larger for a trans (axial-axial) relationship than for a cis (axial-equatorial or equatorial-equatorial) relationship.[16][17]
Q2: Is there a significant difference in the stability of the cis and trans isomers?
A2: Yes, in substituted piperidines, the trans isomer, where bulky substituents can adopt equatorial positions on the chair conformation, is often thermodynamically more stable than the cis isomer, where one substituent may be forced into a more sterically hindered axial position. It is sometimes possible to epimerize the less stable isomer to the more stable one using a strong base, such as potassium tert-butoxide (KOtBu).[18]
Q3: Can I use crystallization directly on the free base mixture to separate the isomers?
A3: It is possible, but often difficult. Direct crystallization relies on a significant difference in the crystal packing energies and melting points of the two isomers. While this can work for some compounds, diastereomeric salt formation is generally a more reliable and versatile crystallization-based method because it introduces a chiral auxiliary that exaggerates the physical differences between the isomers.[1][7]
Q4: What safety precautions should I take when working with 2,3-dimethylpiperidine?
A4: 2,3-Dimethylpiperidine is a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage.[19] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from ignition sources.
References
- Tsutsui, M., Watanabe, T., & Takizawa, K. (1980).
-
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
- Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
- Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
- Kmecz, I., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-3.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95359, 2,3-Dimethylpiperidine. Retrieved from [Link]
-
ACS Publications. (2024, October 22). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
LookChem. (n.d.). cis-3,5-Dimethylpiperidine. Retrieved from [Link]
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6993945, 2,3-Dimethylpiperidine, trans-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Piperidine, 2,3-dimethyl- (CAS 5347-68-2). Retrieved from [Link]
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.
- Google Patents. (n.d.). Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
-
NIST. (n.d.). Piperidine, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Stenutz. (n.d.). trans-2,5-dimethylpiperazine. Retrieved from [Link]
- Google Patents. (n.d.). CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
- ChemRxiv. (2023).
-
ResearchGate. (n.d.). Mass spectrum of Piperidine , 2,3-dimethylwith Retention Time (RT)= 4.546. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]
-
Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
- Engineered Science Publisher. (2025, November 27). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry.
-
PrepChem.com. (n.d.). Synthesis of 3,3-dimethylpiperidine. Retrieved from [Link]
-
NIST. (n.d.). Piperidine, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- The Royal Society of Chemistry. (2022, December 19).
- International Journal of Pharmaceutical Sciences and Research. (2019, January 1). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)
- YouTube. (2024, October 14). 3.3.2.
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
- YouTube. (2021, April 27).
Sources
- 1. tuodaindus.com [tuodaindus.com]
- 2. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. lookchem.com [lookchem.com]
- 6. trans-2,5-dimethylpiperazine [stenutz.eu]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Piperidine, 2,3-dimethyl- [webbook.nist.gov]
- 15. tutorchase.com [tutorchase.com]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. rsc.org [rsc.org]
- 19. 2,3-Dimethylpiperidine | C7H15N | CID 95359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Separation of cis- and trans-2,3-Dimethylpiperidine by chromatography
Technical Support Center: Separation Science Division Ticket ID: #ISO-PIP-23-DM Subject: Troubleshooting Separation of cis- and trans-2,3-Dimethylpiperidine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Separating cis- and trans-2,3-dimethylpiperidine presents a classic "invisible isomer" challenge. As diastereomers, they possess distinct physical properties (boiling point, polarity), theoretically allowing separation. However, two critical hurdles often cause experimental failure:
-
Severe Tailing: The secondary amine function interacts strongly with silanol groups on chromatographic supports.[1]
-
Detection Limits: The molecule lacks a UV chromophore, rendering standard HPLC-UV invisible without modification.
This guide prioritizes Gas Chromatography (GC) as the primary method due to the volatility of the analytes, with HPLC as a secondary option requiring derivatization.
Module 1: Gas Chromatography (Primary Strategy)
The Issue: Users often report "one blob" or "shark-fin" peaks. This is rarely a resolution issue; it is usually an adsorption issue.
Q1: Why are my peaks tailing so badly that I can't see two isomers?
A: The nitrogen lone pair on the piperidine ring acts as a Lewis base, hydrogen-bonding with acidic silanol groups (Si-OH) on your glass liner and column phase. This causes non-linear adsorption (tailing).
The Fix (Tier 1): System Passivation
-
Inlet: Switch to a Base-Deactivated (Siltek/Sulfinert) liner with base-deactivated wool. Standard glass wool increases tailing.
-
Column: Use a column specifically designed for volatile amines (e.g., Rtx-Volatile Amine or CP-Volamine ). These have basic functional groups incorporated into the stationary phase to repel the amine.
The Fix (Tier 2): Derivatization (Recommended) If you must use a standard phase (e.g., DB-5/Rxi-5ms), you must cap the amine functionality.
Protocol: TFAA Derivatization This reaction converts the amine to a trifluoroacetamide, eliminating basicity and improving peak shape.
-
Dissolve: 5 mg sample in 0.5 mL Dichloromethane (DCM).
-
React: Add 50 µL Trifluoroacetic Anhydride (TFAA) .
-
Incubate: 20 minutes at 60°C (capped vial).
-
Dry: Blow down with
to remove excess acid/reagent. -
Reconstitute: Dissolve in DCM or Ethyl Acetate for injection.
Result: The cis and trans isomers will now elute as sharp, symmetrical peaks, likely separated by 0.5–1.0 minutes on a 30m column.
Module 2: HPLC (Alternative Strategy)
The Issue: "I see nothing on my UV detector at 254 nm or 210 nm."
Q2: How do I separate these by HPLC if they are UV-inactive?
A: 2,3-dimethylpiperidine has no conjugated
-
Universal Detection: Use CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) .
-
Pre-column Derivatization (Chromophore Tagging): This is preferred for high sensitivity and if you need to collect fractions.
Protocol: Benzoyl Chloride Tagging This adds a UV-active phenyl group, allowing detection at 254 nm.
-
Mix: 1 eq. Amine + 1.2 eq. Benzoyl Chloride + 2 eq. Triethylamine (TEA) in DCM.
-
Wait: 30 mins at RT.
-
Quench: Add water, extract organic layer.
-
Analyze: The resulting benzamides are highly stable and separate well on C18 columns.
Q3: Which column separates the diastereomers best?
A: For the benzoylated derivatives, standard C18 is sufficient. However, for underivatized amines (using CAD/ELSD), you must use a High-pH Stable C18 (e.g., XBridge, Gemini) .
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1]
-
Reasoning: At pH 10, the amine is deprotonated (neutral), increasing retention and interaction with the hydrophobic stationary phase, maximizing the diastereomeric selectivity.
Module 3: Identification & Logic
Q4: Which peak is which? (cis vs. trans)
A: You cannot rely solely on elution order without standards, as column polarity shifts relative retention. However, you can apply Conformational Thermodynamics :
-
The Structure:
-
cis-2,3-dimethylpiperidine: Can adopt a chair conformation where one methyl is equatorial and the other is equatorial (e,e). This is thermodynamically favored.
-
trans-2,3-dimethylpiperidine: Inevitably forces one methyl into an axial position (e,a), creating 1,3-diaxial strain.
-
-
Elution Prediction (GC - Non-polar column):
-
The cis (e,e) isomer is typically more compact and has a slightly lower boiling point than the strained trans isomer.
-
Hypothesis: cis elutes first ; trans elutes second .
-
Warning: This must be validated by NMR.
-
Validation Protocol (NMR): Isolate the peaks or use a mixture.
-
Look at the H2 and H3 protons.
-
Coupling Constants (
values):-
cis (e,e): H2 and H3 are axial-axial. Expect a large coupling constant (
Hz). -
trans (e,a): H2 and H3 are axial-equatorial. Expect a smaller coupling constant (
Hz).
-
Troubleshooting Workflow
The following diagram outlines the decision logic for troubleshooting your separation.
Caption: Decision matrix for selecting the optimal separation pathway based on available instrumentation and detection limits.
Summary Data Table
| Parameter | cis-2,3-Dimethylpiperidine | trans-2,3-Dimethylpiperidine | Separation Impact |
| Conformation | e,e (diequatorial) | e,a (equatorial-axial) | cis is thermodynamically more stable. |
| GC Elution (Non-polar) | Typically First (Lower BP) | Typically Second | Order may flip on polar (Wax) columns. |
| NMR Coupling ( | Large (~10-12 Hz) | Small (~2-5 Hz) | Definitive identification method. |
| pKa | ~11.0 | ~10.8 | Subtle difference; requires high pH for HPLC. |
References
-
Restek Corporation. (2024). Analyze Volatile Amines without Derivatization. Retrieved from [Link]
- Little, J. L., et al. (2022). Systematic Evaluation of Piperidine Derivatives by GC-MS. Journal of Chromatography A.
-
PubChem. (2025). 2,6-Dimethylpiperidine (Analogous Isomer Data). National Library of Medicine. Retrieved from [Link]
Sources
Technical Guide: Synthesis & Troubleshooting of cis-2,3-Dimethylpiperidine
The following technical guide addresses the synthesis of cis-2,3-Dimethylpiperidine , focusing on the critical challenge of stereochemical control during the hydrogenation of 2,3-lutidine (2,3-dimethylpyridine).
Executive Summary
Target Molecule: cis-2,3-Dimethylpiperidine Primary Precursor: 2,3-Dimethylpyridine (2,3-Lutidine) Critical Challenge: Controlling diastereoselectivity. The hydrogenation of 2,3-lutidine kinetically favors the cis isomer (syn-addition), but the trans isomer is thermodynamically more stable (diequatorial conformation). Recommended Route: Catalytic hydrogenation using Platinum Oxide (PtO₂) in acidic media (Acetic Acid).
Reaction Pathway & Stereochemistry
The synthesis relies on the heterogeneous catalytic hydrogenation of the pyridine ring. The reaction proceeds through partially reduced tetrahydropyridine intermediates.
Stereochemical Logic
-
Kinetic Product (cis): Hydrogen adds to the planar pyridine ring from the least hindered face. Since the catalyst surface delivers hydrogen atoms in a syn fashion, the resulting methyl groups at positions 2 and 3 end up on the same side of the ring (cis).
-
Thermodynamic Product (trans): The cis isomer possesses one axial and one equatorial substituent (in the chair conformation), creating 1,2-gauche steric strain. The trans isomer can adopt a diequatorial conformation, which is energetically lower. High temperatures or specific catalysts (like Pd/C) promote isomerization to the trans form.
Reaction Diagram
Caption: Hydrogenation pathway showing the kinetic preference for the cis isomer and the thermodynamic drift toward the trans isomer.
Experimental Protocol (Recommended)
This protocol is optimized for high cis-selectivity (>90%) and minimal side reactions.
Materials
-
Substrate: 2,3-Dimethylpyridine (Distilled to remove sulfur impurities).
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst). Note: Rhodium on Carbon (5% Rh/C) is a viable alternative.
-
Solvent: Glacial Acetic Acid (AcOH).
-
Conditions: 3–5 bar H₂, 25–30°C.
Step-by-Step Methodology
-
Catalyst Activation: In a high-pressure hydrogenation vessel (e.g., Parr shaker), suspend PtO₂ (1–2 wt% relative to substrate) in glacial acetic acid. Pre-reduce the catalyst by shaking under H₂ (10 psi) for 15 minutes until the black oxide turns into fine platinum black.
-
Substrate Addition: Add 2,3-dimethylpyridine to the vessel. The acidic solvent protonates the pyridine (forming the pyridinium salt), which prevents catalyst poisoning by the nitrogen lone pair.
-
Hydrogenation: Pressurize to 3–5 bar (45–75 psi) H₂. Agitate at room temperature (20–25°C).
-
Critical Control:Do not heat. Elevated temperatures (>50°C) significantly increase the rate of isomerization to the trans isomer.
-
-
Monitoring: Monitor H₂ uptake. The reaction is complete when the theoretical uptake is reached (3 equivalents of H₂).
-
Workup:
-
Filter the catalyst over Celite (Caution: Pyrophoric when dry).
-
Concentrate the acetic acid filtrate.
-
Basify the residue with cold 50% NaOH solution to pH > 12.
-
Extract with diethyl ether or dichloromethane.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Distill the crude oil. cis-2,3-Dimethylpiperidine typically boils slightly lower than the trans isomer, but fractional distillation efficiency depends on column height.
Troubleshooting & FAQs
Category 1: Stereochemical Issues (Too much trans isomer)
Q: Why is my product ratio favoring the trans isomer (e.g., 60:40 trans:cis)?
-
Cause 1: Catalyst Selection. You likely used Palladium on Carbon (Pd/C). Pd allows for rapid reversible dehydrogenation-hydrogenation cycles on the surface, which facilitates thermodynamic equilibration to the trans isomer.
-
Cause 2: Temperature. Hydrogenation is exothermic. If the internal temperature spiked >50°C, the kinetic cis product isomerized.
-
Solution: Switch to PtO₂ or Rh/C . These catalysts promote rapid hydrogenation with minimal reversibility. Maintain strict temperature control using a cooling jacket if scaling up.
Q: Can I convert the trans isomer back to cis?
-
Answer: No, not directly. The trans isomer is thermodynamically more stable (diequatorial). You cannot equilibrate "uphill" to the cis form. You must restart the hydrogenation with the correct conditions to favor the kinetic product.
Category 2: Incomplete Reaction & Impurities
Q: The reaction stopped at 60% conversion. What happened?
-
Cause: Catalyst poisoning. Pyridines often contain trace sulfur contaminants which irreversibly bind to Pt/Pd sites. Also, the free amine lone pair can poison the catalyst surface.
-
Solution:
-
Distill the starting 2,3-lutidine over KOH or Raney Nickel before use to remove sulfur.
-
Ensure you are using Acetic Acid as the solvent. Protonating the nitrogen (forming the salt) eliminates lone-pair poisoning.
-
Q: I see a peak with M-2 (Mass 111) in the MS. What is it?
-
Identification: This is a tetrahydropyridine intermediate (a cyclic enamine or imine).
-
Solution: The reaction was halted too early or hydrogen pressure was insufficient. Increase H₂ pressure to 5–10 bar and extend reaction time.
Category 3: Catalyst & Solvent Effects[1]
| Catalyst | Solvent System | Major Isomer | Mechanism Note |
| PtO₂ (Adams') | Acetic Acid | Cis (>90%) | Fast syn-addition; minimizes isomerization. |
| 5% Rh/C | Acetic Acid / MeOH | Cis (>85%) | Excellent activity; less sensitive to poisoning than Pt. |
| 10% Pd/C | Ethanol / Neutral | Trans (Mixed) | Promotes equilibration; high trans content. |
| Raney Ni | Ethanol / High T | Trans (Major) | Requires harsh conditions (High T/P) favoring thermodynamics. |
References
- Stereochemistry of Hydrogenation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Foundational text on Pt vs Pd selectivity in pyridines).
-
Synthesis of Piperidines: K. E. Wiegand et al. "Synthesis of cis- and trans-2,3-dimethylpiperidine." Journal of Organic Chemistry, 1970. (Confirming PtO2 preference for cis).
- Thermodynamic Stability: Eliel, E. L., et al. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994. (Conformational analysis of 2,3-disubstituted piperidines).
-
Catalyst Comparison: Nishimura, S.[1][2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley, 2001.
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in cis-2,3-Dimethylpiperidine synthesis
Technical Support Center: Troubleshooting Low Yields in cis-2,3-Dimethylpiperidine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the synthetic bottlenecks associated with substituted piperidines. cis-2,3-Dimethylpiperidine is a critical structural motif found in numerous therapeutic agents, including C5a receptor inhibitors and NK1 antagonists. However, its synthesis—typically achieved via the catalytic hydrogenation of 2,3-lutidine (2,3-dimethylpyridine)—is notoriously plagued by low conversions, poor diastereoselectivity, and elusive isolated yields.
This guide provides an in-depth look into the mechanistic causality behind these failures and offers self-validating protocols to ensure high-yielding, reproducible syntheses.
PART 1: Mechanistic Overview & Workflow
The reduction of 2,3-lutidine is a complex multiphase reaction. Yield attrition typically occurs at three distinct nodes:
-
Catalyst Poisoning: The basic nitrogen lone pair strongly coordinates to the metal surface, outcompeting the π-system and halting the reaction.
-
Thermodynamic Isomerization: Partial hydrogenation yields a tetrahydropyridine intermediate. If desorption occurs before the final hydrogen addition, the intermediate isomerizes, leading to a thermodynamically favored trans-isomer or a 1:1 cis:trans mixture.
-
Volatility & Partitioning: Low-molecular-weight piperidines are highly volatile and water-soluble, leading to massive losses during standard workup and concentration.
Fig 1. Mechanistic pathway of 2,3-lutidine hydrogenation detailing stereocontrol and failure points.
PART 2: Troubleshooting Guides & FAQs
Q1: Why is my overall conversion of 2,3-lutidine to 2,3-dimethylpiperidine stalling below 50%?
Causality: The primary culprit is catalyst poisoning. The nitrogen atom in unactivated pyridines like 2,3-lutidine acts as a strong σ-donor. It binds irreversibly to traditional transition metal catalysts (e.g., Pd/C or PtO₂), blocking the active sites required for H₂ activation and π-system coordination. Solution: You must disrupt the nitrogen-metal coordination. This is classically achieved by running the reaction in strongly acidic media (e.g., glacial acetic acid or methanolic HCl) to protonate the nitrogen, forcing the ring to coordinate via its π-electron cloud. Alternatively, recent advancements demonstrate that using a stable, commercially available Rhodium(III) oxide (Rh₂O₃) catalyst in 2,2,2-trifluoroethanol (TFE) allows for complete conversion under mild conditions (5 bar, 40 °C) without the need for strong acids[1].
Q2: I am achieving full conversion, but my diastereomeric ratio (dr) heavily favors the trans isomer or is a 1:1 mixture. How do I enrich the cis isomer?
Causality: The stereochemical outcome is dictated by the kinetics of hydrogen addition versus the rate of intermediate desorption. When the partially reduced tetrahydropyridine intermediate desorbs from the catalyst surface, it can undergo conformational flipping. Re-adsorption and subsequent reduction often lead to the thermodynamically favored trans isomer. Solution: To trap the cis isomer (which is formed via rapid, sequential syn-addition of hydrogen from the same face of the catalyst), you must increase the local concentration of hydrogen on the catalyst surface. High-pressure flow chemistry (e.g., 80 bar) significantly improves the cis:trans ratio by forcing the reaction forward before desorption occurs[2]. For highly selective batch synthesis, utilizing Rh₂O₃ yields a >9:1 cis preference[1]. For absolute enantioselective and diastereoselective control, converting the substrate to an N-benzylpyridinium salt followed by reduction with an Iridium-based P,N-ligand catalyst can yield the cis product in >99.5:0.5 dr[3].
Table 1: Effect of Reaction Conditions on Conversion and Diastereoselectivity
| Catalyst | Solvent | Additive | Pressure (bar) | Temp (°C) | Conversion (%) | cis:trans Ratio |
| PtO₂ | MeOH | None | 4 | 25 | <20% | N/A |
| Pt/C | MeOH | AcOH | 30 | 60 | >99% | 1:1[2] |
| Pt/C | MeOH | AcOH | 80 | 80 | >99% | 1.7:1[2] |
| Rh₂O₃ | TFE | None | 5 | 40 | >99% | >9:1[4] |
| Ir-CNP | 2-MeTHF | None | 4 | 25 | >99% | >99:1 (ee)*[3] |
*Enantioselective reduction of N-benzylpyridinium salts.
Q3: My crude NMR shows high cis selectivity, but my isolated yield is abysmal (<30%). Where is my product going?
Causality: cis-2,3-Dimethylpiperidine has a low molecular weight (113.20 g/mol ) and a relatively low boiling point. If you evaporate your extraction solvent (like DCM or ethyl acetate) under standard rotary evaporator conditions (e.g., 40 °C, <50 mbar), you are co-evaporating your product. Furthermore, the free base is highly water-soluble, leading to massive losses in the aqueous layer during basic workup. Solution: Implement a self-validating isolation protocol. By intentionally forming the hydrochloride salt of the piperidine before concentration, you render the product completely non-volatile. You can then safely strip away all solvents. The free base should only be liberated at the final step under strict temperature and vacuum control.
Fig 2. Self-validating isolation workflow preventing yield loss of volatile piperidine free bases.
PART 3: Experimental Protocols
Protocol A: Mild Hydrogenation of 2,3-Lutidine using Rh₂O₃ This protocol utilizes Rh₂O₃ to achieve high conversion and high cis-diastereoselectivity without the need for corrosive acidic solvents[1].
-
Preparation: Charge a high-pressure autoclave with 2,3-lutidine (0.8 mmol), Rh₂O₃ catalyst (1.0 mg, 0.5 mol%), and 2,2,2-trifluoroethanol (TFE) (1.0 mL).
-
Purging: Seal the autoclave. Purge the vessel with Nitrogen gas three times to remove oxygen, followed by three purges with Hydrogen gas.
-
Pressurization & Heating: Pressurize the vessel with H₂ to 5 bar. Heat the reaction mixture to 40 °C.
-
Reaction: Stir vigorously (≥800 rpm to ensure mass transfer) for 16 hours.
-
Termination: Cool the reactor to room temperature and safely vent the hydrogen gas.
-
Filtration: Filter the crude mixture through a short pad of Celite to remove the Rh₂O₃ catalyst, washing the pad with an additional 1 mL of TFE. Proceed immediately to Protocol B.
Protocol B: Self-Validating Isolation of Volatile Piperidines This protocol ensures zero mass loss due to product volatility.
-
Salt Formation: To the filtered TFE solution from Protocol A, add 1.2 equivalents of ethereal HCl (2.0 M in diethyl ether). Stir for 10 minutes at room temperature. The non-volatile cis-2,3-dimethylpiperidinium hydrochloride salt is formed.
-
First Concentration: Concentrate the mixture under reduced pressure using a rotary evaporator. Because the salt is non-volatile, you may safely use a 40 °C water bath and high vacuum (<50 mbar) to remove all TFE and ether.
-
Basification: Suspend the resulting solid in a minimal amount of deionized water (approx. 2 mL). Cool the flask in an ice bath (0 °C). Slowly add 6M NaOH dropwise until the pH of the aqueous layer is >12.
-
Extraction: Rapidly extract the aqueous layer with a low-boiling organic solvent (e.g., diethyl ether or pentane) (3 × 5 mL). Note: Do not use high-boiling solvents like toluene or heavy alcohols.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent.
-
Final Concentration (Critical Step): Transfer the organic layer to a round-bottom flask. Concentrate on a rotary evaporator using a cold water bath (≤20 °C) and a carefully controlled vacuum (do not drop below 150 mbar). Stop evaporation immediately once the bulk solvent is removed to yield the pure cis-2,3-dimethylpiperidine free base.
References
-
Qu, B. et al. "Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights." Organic Letters, 2018. Source: acs.org. URL:[Link]
-
Williams, S. et al. "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry, 2024. Source: rsc.org. URL:[Link]
Sources
Improving the enantiomeric excess of cis-2,3-Dimethylpiperidine
Topic: Improving Enantiomeric Excess (
Executive Summary
You are likely synthesizing the key pharmacophore for JAK inhibitors (e.g., Tofacitinib). The challenge with cis-2,3-dimethylpiperidine lies in simultaneously controlling diastereoselectivity (cis vs. trans) and enantioselectivity (
While asymmetric hydrogenation is an emerging route, the industrial "Gold Standard" remains the Classical Resolution via Di-p-toluoyl-L-tartaric acid (L-DTTA) . This guide prioritizes the robustness of the resolution process while providing upstream hydrogenation strategies to minimize the burden on the resolution step.
Module 1: The "Gold Standard" Resolution Protocol
Context: You have a racemic mixture of cis-2,3-dimethylpiperidine (often obtained via Rh/C hydrogenation of 2,3-lutidine). You need to isolate the (
Standard Operating Procedure (SOP)
Reagent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA). Solvent System: Acetone/Water (Critical Ratio).[1]
-
Salt Formation: Dissolve racemic amine (1.0 eq) in Acetone/Water (97:3 v/v). Add L-DTTA (1.0 eq).
-
Nucleation: Heat to reflux until dissolved. Cool slowly to 20°C over 4 hours.
-
Filtration: Collect the precipitate. The solid is the (
)-amine L-DTTA salt. -
Enrichment: If
< 98%, recrystallize the salt in Ethanol/Water (9:1).
Troubleshooting Guide: Resolution Failures
| Symptom | Root Cause Analysis | Corrective Action |
| Precipitate is "gummy" or oils out | Water Content Error: The dielectric constant is too low (too much acetone) or too high (too much water), preventing crystal lattice formation. | Adjust solvent to strictly 95:5 or 97:3 (Acetone:Water) . If oiling persists, seed with a pure crystal of the salt at 40°C. |
| Yield is high (>45%), but | Fast Cooling: Rapid temperature drop trapped the unwanted diastereomer ( | Re-slurry: Do not fully dissolve. Suspend the solid in refluxing ethanol for 1 hour, then cool. This dissolves surface impurities (Ostwald ripening). |
| Mother liquor is cloudy after filtration | Post-Filtration Nucleation: The system is thermodynamically unstable. | This is normal. The mother liquor contains the unwanted enantiomer. Ensure you are analyzing the solid cake , not the filtrate. |
Workflow Visualization: Resolution Logic
Caption: Logic flow for L-DTTA resolution. Note the critical decision point at HPLC analysis requiring recrystallization if ee < 98%.
Module 2: Upstream Control (Asymmetric Hydrogenation)
Context: You wish to avoid resolution by generating the chiral center during the reduction of 2,3-dimethylpyridine or its salts.
Technical Comparison: Catalyst Systems
| Feature | Heterogeneous (Rh/C) | Homogeneous (Ir-Phosphine) |
| Primary Outcome | High cis diastereoselectivity, but Racemic . | High cis diastereoselectivity AND High Enantioselectivity .[2] |
| Typical Catalyst | 5% Rh on Alumina or Carbon. | [Ir(COD)Cl]₂ + Chiral Ligand (e.g., Josiphos, SegPhos). |
| Substrate Form | Free base or HCl salt. | Pyridinium salt (N-protected or HCl salt). |
| Pressure Req. | High (50-100 bar). | Moderate (30-50 bar). |
| Recommendation | Use for bulk material if L-DTTA resolution is downstream. | Use for high-value synthesis to bypass resolution. |
FAQ: Hydrogenation Issues
Q: Why am I getting significant trans-isomer? A: This is often thermodynamic equilibration.
-
Mechanism: If the reaction runs too hot (>60°C) or too long, the cis product (kinetic) epimerizes to the trans product (thermodynamic).
-
Fix: Stop the reaction immediately upon consumption of starting material. Lower the temperature and increase pressure to favor kinetic control.
Q: My Iridium catalyst is inactive. A: Pyridines are notorious catalyst poisons.
-
Fix: You must not hydrogenate the free pyridine with Iridium. Convert the starting material to the Pyridinium Hydrochloride salt or N-benzyl pyridinium salt before adding the catalyst. The protonated nitrogen prevents coordination to the metal center.
Module 3: Analytical Validation (The "Last Mile")
Context: cis-2,3-dimethylpiperidine has weak UV absorbance. Direct HPLC is unreliable.
Critical Protocol: Derivatization for HPLC
Do not inject the free amine. You will see baseline noise.
-
Sample Prep: Take 10 mg of your salt/oil.
-
Reagents: Add 0.5 mL DCM, 20 µL Triethylamine, and 10 µL Benzyl Chloroformate (Cbz-Cl) or Benzoyl Chloride .
-
Reaction: Shake for 5 minutes. Quench with water.[3]
-
Analysis: Inject the organic layer. The Cbz/Benzoyl group provides a strong UV chromophore (254 nm).
Chiral HPLC Method Parameters
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: 254 nm (assuming derivatization).[5]
-
Target: You should see two distinct peaks. If using L-DTTA, the (
) isomer typically elutes second on AD-H (verify with standard).
Pathway Visualization: Synthesis & Analysis
Caption: Comparison of routes. Heterogeneous hydrogenation requires resolution; Homogeneous offers a direct route. Both require derivatization for accurate HPLC.
References
-
Ripin, D. H. B., et al. (2003). Development of a Scaleable Route to the JAK3 Inhibitor CP-690,550. Organic Process Research & Development. (Describes the L-DTTA resolution of the N-benzyl analog).
-
Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine compounds.[1][4][6][7][8][9][10][11] (Patent describing the synthesis and resolution of Tofacitinib intermediates).
-
Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines.[2][3][12][13] (Review of homogeneous catalysis mechanisms for pyridine reduction).
-
BenchChem. (2025).[5] Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
-
Wang, D.-S., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.[2][12] Journal of the American Chemical Society.
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.unl.pt [research.unl.pt]
- 8. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. ijpbs.com [ijpbs.com]
- 12. Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Conditions for epimerization of trans- to cis-2,3-Dimethylpiperidine
The following technical guide is structured as a Tier 3 Support resource for medicinal chemists and process engineers. It addresses the specific challenge of accessing the cis-2,3-dimethylpiperidine isomer from the thermodynamically favored trans-isomer.
Topic: Conditions for Epimerization of trans- to cis-2,3-Dimethylpiperidine Ticket ID: PIP-ISO-23-DM Status: Resolved / Guide Available
Executive Summary
For 2,3-disubstituted piperidines, the trans-isomer (typically diequatorial) is the thermodynamic product . Therefore, a direct "epimerization" of trans to cis is a contra-thermodynamic transformation. It cannot be achieved by simple acid/base equilibration, which will invariably drive the ratio back toward the trans-isomer.
To convert trans- to cis-2,3-dimethylpiperidine, you must utilize a Kinetic Reset Protocol . This involves oxidizing the amine to a cyclic imine (or enamine) intermediate, followed by stereoselective hydrogenation (syn-addition) to establish the cis stereochemistry.
Thermodynamic Landscape & Feasibility Analysis[1][2]
Before attempting synthesis, it is critical to understand the conformational energy landscape.
| Isomer | Conformation (Typical) | Stability | Formation Condition |
| Trans-2,3 | Diequatorial (2e, 3e) | High (Thermodynamic) | Acid/Base Equilibration, Dissolving Metal Reduction (Na/EtOH) |
| Cis-2,3 | Axial-Equatorial (2a, 3e) | Low (Kinetic) | Catalytic Hydrogenation (PtO₂, H₂), A(1,3) Strain Control |
Key Insight: The cis-isomer suffers from gauche interactions and potential 1,3-diaxial strain depending on the N-substituent. Consequently, you cannot "epimerize" trans to cis using heat or base; you must destroy the C2 stereocenter and rebuild it under kinetic control.
Troubleshooting & Protocols (Q&A)
Q1: I have pure trans-2,3-dimethylpiperidine. How do I convert it to the cis isomer?
Diagnosis: You are attempting an uphill thermodynamic conversion. Solution: Use the Oxidative Reset Protocol . You must oxidize the C2-N bond to an imine, then reduce it via catalytic hydrogenation. The catalyst surface directs hydrogen delivery to the face of the ring that yields the cis relationship (syn-addition).
Protocol: The "Reset" Workflow
Step 1: Oxidation to Imine (2,3-Dimethyl-2,3,4,5-tetrahydropyridine)
-
Reagents: Mercury(II) Acetate [Hg(OAc)₂] or IBX (for secondary amines).
-
Conditions: 5% AcOH (aq), Heat.
-
Mechanism: Dehydrogenation creates the C=N double bond.
Step 2: Stereoselective Hydrogenation
-
Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or Rhodium on Alumina (Rh/Al₂O₃).
-
Solvent: Glacial Acetic Acid (AcOH) or dilute HCl.
-
Pressure: 40–60 psi H₂.
-
Mechanism: The catalyst approaches the less hindered face. In 2,3-substituted systems, the existing C3-methyl group directs the incoming hydrogen to the same face (syn-facial addition), yielding the cis isomer.
Q2: Can I use a specific N-protecting group to force the cis conformation?
Diagnosis: You are looking for "Conformational Locking" via A(1,3) strain.[1][2] Insight: Yes. Bulky N-substituents (like N-Nitroso or N-Acyl) create severe Allylic (A1,3) strain if the C2-substituent is equatorial.[1][3] This strain can force the C2-methyl group into an axial position.[1]
-
If C2 is Axial and C3 is Equatorial: This is the cis relative configuration.
-
Method:
-
Protect Nitrogen with a bulky group (e.g., Boc or Formyl).
-
Treat with a strong base (e.g., s-BuLi) to lithiate at C2 (alpha-lithiation).
-
Protonate at low temperature. The protonation often occurs from the less hindered face, potentially trapping the cis isomer. Note: This is synthetically more demanding than the hydrogenation route.
-
Q3: Why did my reaction revert to trans during workup?
Diagnosis: Post-reaction epimerization. Cause: If your workup involved strong base, heat, or prolonged exposure to silica gel (which is slightly acidic), the kinetic cis product may have equilibrated back to the thermodynamic trans form via a transient iminium species or radical mechanism. Fix:
-
Keep workup neutral or mildly basic.
-
Avoid high temperatures during solvent removal.
-
Store the cis isomer as a salt (e.g., HCl salt), which prevents lone-pair participation in epimerization mechanisms.
Visualizing the Pathway
The following diagram illustrates the necessary "Uphill" pathway via the Imine intermediate.
Figure 1: The "Reset" Pathway. Direct conversion (Trans
Quantitative Data: Isomer Stability
The following table summarizes the energy differences driving these transformations.
| Parameter | Value (Approx.) | Implication |
| -1.8 to -2.5 kcal/mol | Trans is significantly more stable. Equilibrium ratio is >95:5 favoring trans. | |
| A-Value (Methyl) | 1.7 kcal/mol | Energetic penalty for an axial methyl group (present in cis). |
| H₂ Addition Stereoselectivity | >90% cis (PtO₂) | Catalytic hydrogenation is the most reliable method to obtain cis. |
References
-
Exploration of piperidine 3D fragment chemical space. Source: RSC Medicinal Chemistry / NIH Context: Confirms that thermodynamic equilibration of 2,3-disubstituted piperidines yields the trans isomer to relieve 1,3-diaxial interactions.[4][5][6][7] URL:[Link]
-
A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Source: Canadian Journal of Chemistry (via ResearchGate) Context: Discusses how N-substituents (nitroso/acyl) can force 2-alkyl groups into axial conformations due to A(1,3) strain, relevant for accessing cis-like conformations. URL:[Link]
-
Piperidine Synthesis and Stereocontrol. Source: DTIC (Defense Technical Information Center) Context: Reviews standard hydrogenation protocols (PtO2 vs Na/EtOH) for controlling cis/trans ratios in pyridine reductions. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of cis-2,3-Dimethylpiperidine
Topic: Removal of impurities from cis-2,3-Dimethylpiperidine Audience: Researchers, Process Chemists, and Drug Development Scientists Document ID: TS-DMP-23-001 Last Updated: March 2026[1]
Executive Summary
The synthesis of cis-2,3-dimethylpiperidine is typically achieved via the catalytic hydrogenation of 2,3-lutidine (2,3-dimethylpyridine).[1] This process invariably introduces three critical classes of impurities:[1]
-
Unreacted Starting Material: Residual 2,3-lutidine (aromatic).[1]
-
Stereochemical Impurities: trans-2,3-dimethylpiperidine (diastereomer).[1]
-
Oxidation/Degradation Products: N-oxides and partially reduced tetrahydropyridines.[1]
This guide provides a validated, non-chromatographic workflow to isolate high-purity cis-isomer, leveraging the significant pKa difference between the aromatic precursor and the aliphatic product.[1]
Module 1: Chemical Decontamination (The "pH Swing" Protocol)
Objective: Complete removal of unreacted 2,3-lutidine and non-basic impurities.[1]
Principle: Exploiting the
The Science
Standard acid/base extractions often fail because operators use extreme pH values (pH 1 or pH 14), causing both the product and impurity to co-migrate. By targeting a pH window of 7.5–8.5 , we can selectively deprotonate the aromatic impurity (making it organic-soluble) while keeping the target amine protonated (water-soluble).[1]
Step-by-Step Protocol
-
Initial Dissolution:
-
Dissolve the crude reaction mixture in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .
-
Ratio: 10 mL solvent per 1 g crude.[1]
-
-
Total Protonation:
-
Extract with 1M HCl (3x volumes).
-
Result: Both lutidine and dimethylpiperidine move to the aqueous layer as hydrochloride salts. Discard the organic layer (removes neutral tars).[1]
-
-
The "Selective Release" (Critical Step):
-
Impurity Extraction:
-
Wash the aqueous solution (pH 8) with DCM (3x).
-
Keep the Aqueous Layer. The organic layer contains the lutidine impurity.
-
-
Product Recovery:
Visualization: The pH Swing Workflow
Caption: Selective purification workflow utilizing pKa differences to isolate 2,3-dimethylpiperidine.
Module 2: Stereochemical Purification (cis vs. trans)
Issue: Hydrogenation often yields a mixture (e.g., 70:30 cis:trans).
Challenge: The boiling point difference is small (
Method A: High-Efficiency Fractionation (Spinning Band)
If the trans content is <15%, a spinning band distillation column (minimum 50 theoretical plates) can separate the isomers.
-
Boiling Point Trend: The cis-isomer (polar, axial-equatorial strain) generally boils slightly higher than the trans-isomer (equatorial-equatorial, better packing) in 1,2-disubstituted systems, though this can vary by pressure.[1]
-
Reflux Ratio: Must be set high (20:1 or 50:1).
Method B: Chemical Resolution (Derivatization)
For mixtures with high trans content, derivatization amplifies physical differences.
-
N-Acylation: React mixture with acetic anhydride (
).[1]-
cis-N-acetyl-2,3-dimethylpiperidine and trans-N-acetyl-2,3-dimethylpiperidine have significantly different boiling points and crystallization properties compared to the free amines.[1]
-
-
Separation: Distill or recrystallize the amides.
-
Hydrolysis: Reflux purified amide in 6M HCl to recover the amine.
Troubleshooting & FAQs
Q1: My purified product turns yellow/brown after 24 hours. Why?
Diagnosis: Oxidation (N-Oxide formation) or Carbamic Acid formation.[1]
The Cause: Secondary amines avidly absorb
-
Immediate: Distill the amine over Calcium Hydride (
) or KOH pellets under a nitrogen atmosphere. -
Storage: Store in a dark, amber vial under Argon. Seal with Parafilm.[1]
-
Note: If the sample is already brown, a simple filtration through a short plug of Basic Alumina (activity grade I) usually removes the colored N-oxides.
Q2: NMR shows small aromatic peaks (7.0–8.5 ppm) despite distillation.
Diagnosis: Azeotropic carryover of 2,3-lutidine. The Science: 2,3-lutidine and 2,3-dimethylpiperidine have overlapping boiling ranges (Lutidine: ~163°C; Piperidine deriv: ~150-160°C).[1] They can also form azeotropes.[1][3][4] The Fix: Do not rely on distillation for this separation. Refer to Module 1 (The pH Swing) . The chemical wash is the only reliable way to remove trace aromatics below 0.1%.
Q3: How do I confirm I have the cis isomer and not the trans?
Diagnosis: Stereochemical assignment. The Fix: Use 1H-NMR Spectroscopy .[1][5]
-
Coupling Constants (
values): Focus on the H-2 and H-3 protons. -
C13-NMR: The methyl carbon shifts will differ by 2-5 ppm due to the
-gauche effect in the cis isomer.[1]
Summary of Physical Properties
| Property | 2,3-Lutidine (Impurity) | cis-2,3-Dimethylpiperidine | trans-2,3-Dimethylpiperidine |
| Structure | Aromatic (Planar) | Chair (Axial/Equatorial) | Chair (Diequatorial) |
| Boiling Point | 162–163°C | ~150–152°C (Est.) | ~148–150°C (Est.)[1][2][6][7][8] |
| pKa (Conj. Acid) | 6.57 | ~11.0 | ~11.0 |
| Reaction with CO2 | None | Forms Solid Carbamate | Forms Solid Carbamate |
Decision Matrix: Purification Strategy
Caption: Logic flow for selecting the appropriate purification method based on impurity analysis.
References
-
Separation of Pyridine Derivatives
-
pKa Data & Chemical Properties
-
Stereochemical Analysis
-
General Purification of Amines
Sources
- 1. 2,3-LUTIDINE [chembk.com]
- 2. studylib.net [studylib.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Lutidine | C7H9N | CID 11420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Lutidine CAS#: 583-61-9 [m.chemicalbook.com]
- 8. 2,3-Dimethylpiperidine | C7H15N | CID 95359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,3-Dimethylpiperidine [webbook.nist.gov]
- 10. Piperidine, 2,3-dimethyl- [webbook.nist.gov]
- 11. 2,3-Lutidine | 583-61-9 [chemicalbook.com]
- 12. 2,3-Dimethylpiperidine, trans- | C7H15N | CID 6993945 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Troubleshooting for cis-2,3-Dimethylpiperidine
Welcome to the technical support center for cis-2,3-dimethylpiperidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the complexities of its reactivity and ensure the integrity of your results.
Section 1: General Stability, Storage, and Handling
The long-term stability of cis-2,3-dimethylpiperidine is crucial for reproducible experimental outcomes. Like many piperidine derivatives, its stability can be influenced by environmental factors.[1]
FAQ: What are the recommended long-term storage conditions for cis-2,3-dimethylpiperidine?
Answer:
To maintain the purity and stability of cis-2,3-dimethylpiperidine, proper storage is essential. Degradation is often caused by exposure to atmospheric oxygen, light, and moisture.[1][2]
Core Recommendations:
-
Inert Atmosphere: The nitrogen atom and adjacent carbons are susceptible to oxidation.[2] Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Temperature Control: For long-term storage, refrigeration at 2-8°C in a tightly sealed container is recommended.[3] This minimizes the rate of potential degradation reactions.
-
Light Protection: Some piperidines are photosensitive.[1] Store in amber glass vials or containers wrapped in aluminum foil to prevent photo-oxidative degradation.[2]
-
Moisture Prevention: Ensure containers are tightly sealed to protect against moisture, which can lead to hydrolysis or other unwanted reactions.[1]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the amine.[2] |
| Temperature | 2-8°C (Refrigerated) | Slows down degradation kinetics.[3][4] |
| Light | Amber vial or dark storage | Prevents photo-initiated degradation.[1][2] |
| Container | Tightly sealed | Excludes atmospheric oxygen and moisture.[1] |
Section 2: Stability Under Diverse Reaction Conditions
The stereoelectronic properties of cis-2,3-dimethylpiperidine dictate its behavior under various chemical environments. Understanding its stability profile is key to designing robust synthetic routes.
pH Stability: Navigating Acidic and Basic Media
FAQ: My reaction under acidic conditions is giving low yield. Could the cis-2,3-dimethylpiperidine be degrading?
Answer:
Yes, acidic conditions can lead to the degradation of the piperidine ring. While protonation of the nitrogen can protect it from some reactions, strong acidic conditions, especially in the presence of certain reagents, can promote ring-opening.[5][6]
Causality: Lewis acids or strong Brønsted acids can catalyze the cleavage of C-N bonds, potentially leading to the formation of acyclic iminium ion intermediates.[5] This can result in a complex mixture of products and a lower yield of the desired compound. For instance, a study on a related piperidine derivative showed it was most stable at neutral pH and degraded via amide hydrolysis in acidic buffers.[4]
Troubleshooting Steps:
-
pH Control: If possible, buffer the reaction medium to maintain a mildly acidic to neutral pH.
-
Reagent Choice: Evaluate if a less harsh Lewis or Brønsted acid can be used.
-
Temperature Management: Perform the reaction at the lowest effective temperature to minimize the rate of degradation pathways.
-
Reaction Monitoring: Use techniques like LC-MS to monitor the reaction for the appearance of lower molecular weight byproducts, which could indicate ring cleavage.
FAQ: I am running a base-catalyzed reaction and observing isomerization to the trans diastereomer. Is this expected?
Answer:
Yes, observing epimerization under basic conditions is a well-documented phenomenon for substituted piperidines.[7] The cis isomer can convert to the more thermodynamically stable trans isomer to relieve steric strain.
Mechanism: Base-mediated epimerization typically proceeds through the formation of an enolate or a related carbanionic intermediate at the carbon adjacent to a substituent, allowing for inversion of stereochemistry upon reprotonation.[7] The equilibrium between the cis and trans isomers is driven by their relative thermodynamic stabilities, which can be influenced by the substitution pattern and the presence of an N-protecting group.[7][8] For 2,3-disubstituted piperidines, the trans isomer is often more stable as it allows both substituents to occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions.[7]
Caption: Base-mediated epimerization of cis-2,3-dimethylpiperidine.
Thermal Stability
FAQ: What is the thermal stability of cis-2,3-dimethylpiperidine? Are there risks associated with high-temperature reactions?
Answer:
Piperidine and its simple alkylated derivatives are generally considered to be thermally robust. Studies on related compounds like piperazine suggest high thermal stability, with recommended maximum operating temperatures above 160°C.[9] In some applications, dimethylpiperidines have been shown to enhance the thermal stability of formulations like lubricant additives.[10]
However, at very high temperatures, thermal decomposition can occur, leading to the release of irritating vapors and hazardous combustion products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[11]
Practical Considerations:
-
Reaction Atmosphere: Running high-temperature reactions under an inert atmosphere (N2 or Ar) is crucial to prevent concurrent oxidation, which can be accelerated by heat.
-
Material Compatibility: Ensure the reaction vessel is compatible with amines at high temperatures to avoid catalytic degradation.
-
Safety: Always conduct high-temperature reactions in a well-ventilated fume hood, as thermal decomposition can release toxic gases.[11]
Oxidative Stability
FAQ: I've noticed a color change (e.g., to yellow/brown) and new impurities in my sample. Could this be oxidation?
Answer:
Yes, a change in color and the appearance of new peaks in analytical runs (e.g., HPLC, GC-MS) are classic indicators of oxidative degradation.[2] The piperidine ring is susceptible to oxidation, particularly at the nitrogen atom and the adjacent α-carbons.[2]
Common Causes of Oxidation:
-
Atmospheric Oxygen: Direct, long-term exposure to air can lead to slow oxidation.[2]
-
Metal Contaminants: Trace amounts of metal ions, such as copper (Cu2+), can act as powerful catalysts for oxidation.[9]
-
Peroxide Impurities: Solvents (like ethers or THF) that can form peroxides over time are a common source of oxidizing agents.[2]
FAQ: What are the common byproducts of cis-2,3-dimethylpiperidine oxidation?
Answer:
Oxidation can lead to a variety of products depending on the oxidant and conditions. Identifying these byproducts can help diagnose the degradation pathway.
Primary Oxidation Products:
-
N-Oxides: The lone pair on the nitrogen atom is readily oxidized to form the corresponding N-oxide. This is a very common pathway for tertiary amines.[2][12][13]
-
Imines/Enamines: Oxidation at the C-N bond can lead to the formation of iminium ions, which can deprotonate to form imines or enamines.
-
Ring-Opening Products: Under harsher oxidative conditions, cleavage of the C-C or C-N bonds within the ring can occur, leading to the formation of aldehydes, ketones, or carboxylic acids.[2][14][15]
Sources
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Relative Stability of cis- and trans-Hydrindanones [mdpi.com]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. tuodaindus.com [tuodaindus.com]
- 11. fishersci.com [fishersci.com]
- 12. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
Technical Support Center: Hydrogenation of 2,3-Dimethylpyridine
Topic: Catalyst Poisoning & Deactivation Mechanisms Target Audience: Process Chemists, Kineticists, and API Developers Version: 2.4 (Current as of 2026)
Executive Summary: The "Lutidine Challenge"
Hydrogenating 2,3-dimethylpyridine (2,3-lutidine) to 2,3-dimethylpiperidine presents a dual challenge: steric hindrance and electronic poisoning . Unlike simple pyridine, the methyl group at the 2-position creates steric bulk near the nitrogen atom, altering adsorption kinetics. Simultaneously, the basic nitrogen atom acts as a potent catalyst inhibitor.
This guide moves beyond basic troubleshooting to address the mechanistic causes of failure, specifically distinguishing between reversible inhibition (substrate/product binding) and irreversible poisoning (impurity deposition).
Diagnostic Module: Is it Poisoning or Inhibition?
Before altering your process, you must diagnose the root cause of the activity loss.
| Symptom | Probable Cause | Mechanism | Verification Test |
| Immediate inactivity | Feed Impurity | S/P/As irreversible binding to active sites. | Run a "Standard Activity Test" with clean pyridine. If catalyst fails, it is poisoned.[1] |
| Fast start, then stall | Product Inhibition | 2,3-dimethylpiperidine (product) is more basic ( | Add product to a fresh reaction. If rate drops, it is product inhibition. |
| Slow, linear decay | Pore Blocking | Oligomerization of intermediates blocking catalyst pores. | BET surface area analysis of spent catalyst. |
| No activity (Acidic media) | Chloride Poisoning | If HCl was used, Cl⁻ ions can poison Pd/Pt sites. | Switch to |
The Core Mechanism: Nitrogen "Self-Poisoning"
The primary failure mode in lutidine hydrogenation is Competitive Adsorption . The nitrogen lone pair (
Visualization: The Adsorption Competition
The following diagram illustrates the competition between the "Unproductive"
Caption: Figure 1. Kinetic competition between unproductive N-coordination (Red) and productive ring adsorption (Green). The 2-methyl group sterically hinders the required flat
Troubleshooting Guides (Q&A)
Issue 1: "The reaction starts well but stalls at 50-60% conversion."
Diagnosis: Product Inhibition.[3][4] Technical Explanation: The product, 2,3-dimethylpiperidine, is a secondary amine and significantly more basic than the starting material. As the concentration of product rises, it competes more effectively for the catalyst sites than the reactant. Corrective Protocol:
-
Acidic Solvent Switch: Do not run in neutral methanol/ethanol. Use Glacial Acetic Acid or a mixture of MeOH/Acetic Acid (10:1) .
-
Mechanism: The acid protonates the nitrogen (
).[2] The pyridinium ion cannot form the strong -bond with the metal, forcing the molecule to interact via the -system (aromatic ring), which facilitates hydrogenation.
Issue 2: "I am seeing high levels of isomerization (Cis vs. Trans variability)."
Diagnosis: Thermodynamic Drift. Technical Explanation:
-
Kinetic Product: cis-2,3-dimethylpiperidine (Hydrogen adds from the face away from the catalyst, usually resulting in cis).
-
Thermodynamic Product: trans-2,3-dimethylpiperidine (Lower energy diequatorial conformation).
-
Cause: If the catalyst is partially poisoned or the reaction is too hot (
), the reaction becomes reversible (dehydrogenation/re-hydrogenation), allowing the system to drift toward the thermodynamic trans isomer. Corrective Protocol: -
To maximize Cis: Lower temperature (
), increase pressure ( bar), and use Rh/C (Rhodium favors kinetic pathways). -
To maximize Trans: Increase temperature (
) and use Pd/C.
Issue 3: "My catalyst works once but fails on recycle."
Diagnosis: Irreversible Poisoning or Leaching. Technical Explanation:
-
Leaching: If running in strong acid with Pd, you may be generating soluble Pd species that are lost during filtration.
-
Sintering: Localized exotherms (hydrogenation of pyridines is highly exothermic,
) can cause metal crystallite agglomeration. Corrective Protocol:
-
Control Exotherm: Dosing the substrate slowly (semi-batch) rather than all-in-one.
-
Switch Support: Use Carbon-supported catalysts (stable in acid) rather than Alumina (can degrade in strong acid).
Experimental Protocols
Protocol A: Acid-Promoted Hydrogenation (The "Gold Standard")
Use this protocol to overcome N-poisoning and ensure full conversion.
Reagents:
-
Substrate: 2,3-Dimethylpyridine
-
Catalyst: 5% Rh/C or 5% Pt/C (Rh is preferred for lower pressures).
-
Solvent: Glacial Acetic Acid (or MeOH with 1.1 eq.
).
Step-by-Step:
-
Preparation: Dissolve 2,3-dimethylpyridine in acetic acid (0.5 M concentration).
-
Note: The exotherm of neutralization will occur. Cool if scaling up.
-
-
Loading: Add 5 wt% loading of catalyst (e.g., 50 mg catalyst for 1 g substrate).
-
Safety: Wet the catalyst with a small amount of water/solvent before adding to the reactor to prevent ignition.
-
-
Purge: Seal autoclave. Purge 3x with
, then 3x with . -
Reaction: Pressurize to 20 bar (300 psi) . Heat to 50°C .
-
Why 50°C? High enough to overcome the steric barrier of the 2-methyl group, low enough to prevent cis-to-trans isomerization.
-
-
Workup: Filter catalyst. Basify filtrate with NaOH to pH > 12. Extract with DCM.
Protocol B: Catalyst Regeneration (For Spent Pd/C)
Use this if catalyst cost prohibits single-use.
-
Wash 1: Wash filter cake with hot ethanol (removes organic oligomers).
-
Wash 2: Wash with 10% acetic acid (removes reversibly bound amines).
-
Wash 3: Wash with water until neutral.
-
Drying: Vacuum dry at 60°C. Do not overheat in air.
Data Summary: Catalyst Selection Matrix
| Catalyst | Primary Mechanism | Pressure Req.[2][3][5] | Selectivity (Cis:Trans) | Resistance to N-Poisoning |
| 5% Rh/C | Ring Saturation | Low (5-20 bar) | High Cis (>90:10) | High |
| 5% Pd/C | Stepwise | High (50+ bar) | Mixed/Trans-favored | Low (Requires Acid) |
| PtO₂ (Adams) | Surface Activation | Medium (20-50 bar) | Variable | Medium |
| Raney Ni | Surface Adsorption | High (50-100 bar) | Mixed | Low (Leaches in Acid) |
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Maxted, E. B., & Walker, A. G. (1948).[6] Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine.[6] Journal of the Chemical Society, 1093.[6]
-
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[7] Chemical & Pharmaceutical Bulletin, 51(3), 320-324.
-
Collins, K. D., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Chiral HPLC Strategies for cis-2,3-Dimethylpiperidine Enantiomers
Executive Summary
cis-2,3-Dimethylpiperidine presents a dual analytical challenge: it possesses two chiral centers creating a specific enantiomeric pair (2R,3S and 2S,3R), and it lacks a significant UV chromophore. Standard chiral HPLC methods relying on UV detection at 254 nm fail without modification.
This guide evaluates three distinct analytical workflows to resolve these enantiomers. The Pre-column Derivatization with 3,5-Dinitrobenzoyl Chloride (DNB) is identified as the "Gold Standard" for quality control (QC) due to its superior detectability and resolution. Direct analysis using Crown Ether Columns is a viable alternative for research environments equipped with Refractive Index (RI) or Mass Spectrometry (MS) detection.
Part 1: Technical Analysis & Method Selection
The Analytical Challenge
-
Stereochemistry: The cis-isomer exists as a pair of enantiomers: (2R,3S) and (2S,3R). The trans-isomers are diastereomers to the cis-form and are easily separated on achiral phases; however, resolving the cis-enantiomers requires a chiral environment.
-
Detection Limits: The piperidine ring contains only sigma bonds. Without a conjugated
-system, UV absorbance is negligible above 210 nm. -
Basicity: As a secondary amine, the molecule interacts strongly with residual silanols on silica-based columns, leading to peak tailing unless suppressed by mobile phase additives (e.g., diethylamine) or derivatization.
Comparative Methodologies
| Feature | Method A: DNB Derivatization (Recommended) | Method B: Direct Analysis (Crown Ether) | Method C: Indirect (Chiral Derivatization) |
| Principle | Achiral Tag + Chiral Column | Chiral Ligand Exchange/Inclusion | Chiral Tag + Achiral Column |
| Stationary Phase | Amylose/Cellulose (e.g., Chiralpak AD-H) | Crown Ether (e.g., Crownpak CR(+)) | C18 / Phenyl-Hexyl |
| Derivatization | Required (3,5-Dinitrobenzoyl chloride) | None | Required (e.g., GITC, FDAA) |
| Detection | UV (254 nm) - High Sensitivity | RI / ELSD / MS - Low Sensitivity | UV (254 nm) |
| Resolution ( | Typically > 2.0 | 1.2 – 1.8 | Variable (Diastereomer dependent) |
| Robustness | High (Stable derivative) | Low (Temp/Flow sensitive) | Medium (Kinetic resolution risk) |
| Primary Use | QC, Purity Analysis, Impurity Profiling | R&D, Synthetic monitoring | Low-cost routine analysis |
Part 2: Detailed Experimental Protocols
Protocol A: Pre-column Derivatization with 3,5-Dinitrobenzoyl Chloride (Gold Standard)
This method transforms the non-UV absorbing amine into a strongly absorbing amide. The dinitrobenzoyl group also acts as a "handle" for
1. Derivatization Workflow
-
Reagents: 3,5-Dinitrobenzoyl chloride (DNB-Cl), Triethylamine (TEA), Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Reaction: Nucleophilic acyl substitution.
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mg of cis-2,3-dimethylpiperidine sample in 2 mL of anhydrous THF.
-
Base Addition: Add 20 µL of Triethylamine (TEA) as an acid scavenger.
-
Reagent Addition: Add 25 mg of 3,5-Dinitrobenzoyl chloride (1.2 equivalents).
-
Incubation: Stir at room temperature (25°C) for 30 minutes. The solution may turn slight yellow.
-
Quenching: Add 0.5 mL of Dimethylamine solution (or Methanol) to quench excess DNB-Cl.
-
Work-up (Optional for HPLC): Evaporate solvent and redissolve in Mobile Phase (Hexane/EtOH). For high-precision QC, perform a liquid-liquid extraction (DCM/Water) to remove salts.
2. Chromatographic Conditions
-
Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol (85 : 15 v/v).
-
Temperature: 25°C.
Expected Performance Data:
-
Retention Times: Enantiomer 1 (~8.5 min), Enantiomer 2 (~11.2 min).
-
Selectivity (
): > 1.3. -
Resolution (
): > 3.0 (Baseline separation).
Protocol B: Direct Analysis on Crown Ether CSP
For laboratories avoiding derivatization, Crown Ether columns utilize host-guest complexation. The ammonium ion of the piperidine fits into the crown ether cavity.
-
Column: Crownpak CR(+) or CR(-).
-
Mobile Phase: Aqueous HClO4 (pH 1.5 to 2.0) / Methanol (90 : 10 v/v).
-
Note: Acidic pH is critical to ensure the amine is protonated (
).
-
-
Temperature: Lower temperatures (10°C - 15°C) often improve resolution by stabilizing the complex.
-
Detection: Refractive Index (RI) or MS (ESI+). UV is not viable.
Critical Limitation: This method is incompatible with standard UV detectors and gradient elution.
Part 3: Mechanism & Visualization
Logical Workflow: Derivatization Strategy
The following diagram illustrates the decision pathway and chemical transformation required for the recommended Method A.
Caption: Workflow transforming the invisible piperidine analyte into a resolvable, UV-active complex.
Chiral Recognition Mechanism (Method A)
On the Chiralpak AD-H column, the separation is driven by a "Three-Point Interaction" model:
-
-
Stacking: Between the Dinitrobenzoyl ring of the analyte and the Phenylcarbamate moiety of the amylose selector. -
Hydrogen Bonding: Between the amide carbonyl of the analyte and the NH/CO groups of the stationary phase.
-
Steric Fit: The chiral groove of the amylose helix discriminates the spatial orientation of the methyl groups at C2/C3.
References
-
Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. Daicel Corporation.
-
Zhang, Y., et al. (2012). "Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation." Asian Journal of Chemistry, 25, 1353-1356.
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development.
-
BenchChem. (2025).[1][2][7] HPLC-UV Analysis of Piperidine-Containing Compounds: Application Note.
-
Ali, I., et al. (2006).[3] "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Talanta, 69(4), 1013-1017.[3][6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 6. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of cis-2,3-Dimethylpiperidine
Introduction: The Stereochemical Imperative of the 2,3-Dimethylpiperidine Scaffold
The piperidine ring is a privileged structural motif, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] Specifically, chiral 2,3-disubstituted piperidines are key intermediates in the synthesis of advanced therapeutic agents, including C5a receptor inhibitors like avacopan and NK1 antagonists such as L-733,060.[1][3] The cis-2,3-dimethylpiperidine structure presents two contiguous stereocenters, meaning it can exist as a pair of enantiomers. As is often the case in pharmacology, these enantiomers can exhibit dramatically different biological activities, potencies, and toxicological profiles.[4]
Consequently, the ability to accurately determine the enantiomeric purity or enantiomeric excess (e.e.) of cis-2,3-dimethylpiperidine is not merely an analytical exercise; it is a critical requirement for quality control, process optimization, and regulatory compliance in drug development.[4][5] This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in fundamental principles and supported by actionable experimental protocols. We will explore the causality behind methodological choices to empower researchers to select and develop robust, reliable, and fit-for-purpose analytical methods.
Comparative Analysis of Core Methodologies
The determination of enantiomeric purity hinges on creating a chiral environment that forces the enantiomers to behave differently.[6] This can be achieved through various analytical techniques, each with distinct advantages and limitations. The three most powerful and widely adopted methods are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the industry gold standard for enantioseparation due to its versatility, robustness, and scalability from analytical to preparative applications.[4][7] The technique's power lies in the use of a Chiral Stationary Phase (CSP).
Principle of Chiral Recognition: The CSP creates a chiral environment within the column. Enantiomers passing through the column form transient, diastereomeric complexes with the chiral selector of the CSP.[7] The stability of these complexes differs for each enantiomer due to steric and electronic interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions). The enantiomer forming the more stable complex interacts more strongly with the CSP and is retained longer, resulting in separation. For piperidine derivatives, polysaccharide-based CSPs (e.g., coated or immobilized derivatives of cellulose and amylose) are exceptionally effective.[8][9]
Causality in Method Development:
-
Mobile Phase Selection: Normal-phase chromatography (e.g., hexane/alcohol mixtures) is often the first choice for amine separations on polysaccharide CSPs as it promotes the hydrogen bonding interactions crucial for chiral recognition.[10]
-
The Role of Additives: Basic analytes like cis-2,3-dimethylpiperidine can interact strongly and non-specifically with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape (tailing). The addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase is critical.[9] This additive competitively blocks the active sites, ensuring that separation is governed by chiral interactions rather than achiral silanol interactions, resulting in sharp, symmetrical peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides absolute structural information. By itself, NMR cannot distinguish between enantiomers, as they have identical spectra in an achiral environment. The strategy, therefore, is to convert the enantiomeric pair into a pair of diastereomers, which have different physical properties and, crucially, distinct NMR spectra.[11][12]
Principle of Chiral Recognition: This conversion is achieved in two primary ways:
-
Chiral Derivatizing Agents (CDAs): An enantiomerically pure CDA reacts covalently with the analyte's functional group (the secondary amine in piperidine) to form a stable pair of diastereomers.[12][13] A classic example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[11][13] The resulting diastereomeric amides will have distinct chemical shifts, particularly for protons or fluorine atoms near the newly formed stereocenter.
-
Chiral Solvating Agents (CSAs): An enantiomerically pure CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the analyte enantiomers.[14][15] This induces a chemical shift non-equivalence (Δδ) between corresponding signals of the two enantiomers. For amines, chiral acids like (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphoric acid) are effective.[14]
Causality in Experimental Choices:
-
Solvent Selection for CSAs: The interactions governing chiral recognition with CSAs (e.g., hydrogen bonds) are relatively weak. The analysis must be performed in a non-polar, aprotic deuterated solvent (e.g., CDCl₃, C₆D₆) to minimize competition from solvent molecules, which would disrupt the formation of the diastereomeric complexes.[14]
-
Stoichiometry: The ratio of the analyte to the CDA or CSA is critical. For derivatization with a CDA, the reaction must go to completion to avoid kinetic resolution, which would yield an inaccurate enantiomeric ratio.[16] For CSAs, the stoichiometry must be optimized to maximize the observed chemical shift difference.
Chiral Capillary Electrophoresis (CE)
CE offers exceptionally high separation efficiency and resolution, making it ideal for analyzing minute sample quantities.[7][17] It separates analytes based on their charge-to-size ratio under an electric field.
Principle of Chiral Recognition: To separate enantiomers, a chiral selector is added to the background electrolyte (BGE).[17] The enantiomers, which must be charged or capable of being charged at the BGE's pH, form transient inclusion complexes with the chiral selector. Cyclodextrins and their derivatives are the most common selectors for this purpose.[18][19] The differing stability of the diastereomeric host-guest complexes for each enantiomer leads to different effective electrophoretic mobilities, enabling their separation.[17]
Causality in Method Development:
-
pH of the Background Electrolyte: Since cis-2,3-dimethylpiperidine is a basic compound, the BGE must have an acidic pH to ensure the amine is protonated and positively charged. This is a prerequisite for migration and separation in the electric field.
-
Selector Concentration: The concentration of the cyclodextrin selector must be optimized. Too low a concentration will result in insufficient interaction and poor resolution, while an excessively high concentration can increase viscosity and analysis time without improving separation.
Quantitative Performance Comparison
The selection of the optimal analytical technique depends on the specific requirements of the analysis, such as required precision, sample availability, and desired throughput.
| Feature | Chiral HPLC | Chiral GC | NMR with CDA/CSA | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Separation of volatile enantiomers on a chiral column. | Formation of diastereomers with distinct NMR signals. | Differential mobility of diastereomeric complexes in an electric field. |
| Resolution | Very Good to Excellent | Excellent | Moderate (depends on Δδ) | Excellent to Superior |
| Sensitivity (LOD/LOQ) | Good (ng/mL range)[20][21] | Very Good (pg/mL range) | Low (mg/mL range) | Good (µg/mL range)[18] |
| Analysis Speed | Moderate (5-30 min) | Fast (5-20 min) | Fast (<5 min acquisition) | Fast (5-20 min) |
| Sample Prep | Minimal (dissolution) | May require derivatization for volatility. | Covalent derivatization (CDA) or simple mixing (CSA). | Minimal (dissolution in BGE). |
| Sample Requirement | Micrograms (µg) | Nanograms (ng) | Milligrams (mg) | Nanograms (ng) |
| Destructive? | Yes | Yes | No (for CSA) | Yes |
| Scalability | Excellent (Analytical to Preparative) | Analytical only | Analytical only | Analytical only |
| Best For | Routine QC, preparative resolution, method robustness. | Analysis of volatile amines or derivatives. | Absolute purity check, structural confirmation, rapid screening. | High-resolution analysis of small sample volumes. |
Visualizing the Workflows and Mechanisms
Clear visualization of the analytical process is key to understanding and implementing these techniques.
Caption: Logical workflow for selecting a chiral analysis method.
Caption: Workflow for ee determination by NMR using a CDA.
Field-Proven Experimental Protocols
The following protocols are robust starting points for method development. All procedures must be conducted in compliance with laboratory safety standards.
Protocol 1: Chiral HPLC for Enantiomeric Purity
This direct method leverages a polysaccharide-based CSP, a workhorse for chiral amine separations.[9][22]
-
Instrumentation & Column:
-
HPLC System with UV Detector (e.g., PDA).
-
Chiral Stationary Phase: CHIRALPAK® AD-H or CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). Causality Note: The Hexane/IPA ratio is the primary driver of retention and resolution. Adjust the IPA percentage (e.g., between 5-20%) to optimize the separation window. DEA is essential to ensure good peak shape for the basic analyte.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (or lowest possible wavelength, as piperidines lack a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic cis-2,3-dimethylpiperidine at 1.0 mg/mL in the mobile phase.
-
Prepare the test sample at the same concentration in the mobile phase.
-
-
Analysis & System Suitability:
-
Inject the racemic standard to confirm the resolution of the two enantiomers. The resolution factor (Rs) should be > 1.5.
-
Inject the test sample.
-
Calculate the enantiomeric purity by area percent: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)
This protocol converts the enantiomers into stable diastereomeric amides for NMR analysis.[12][13][23]
-
Materials:
-
Racemic or enriched cis-2,3-dimethylpiperidine (~5 mg).
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride).
-
Anhydrous deuterated chloroform (CDCl₃).
-
Anhydrous pyridine or triethylamine (as an HCl scavenger).
-
High-resolution NMR spectrometer (≥400 MHz), preferably with a fluorine probe.
-
-
Derivatization Procedure (in an NMR tube):
-
Dissolve ~5 mg of the cis-2,3-dimethylpiperidine sample in 0.6 mL of anhydrous CDCl₃ in a dry NMR tube.
-
Add 1.2 equivalents of anhydrous pyridine.
-
Add 1.1 equivalents of (R)-MTPA-Cl. Causality Note: A slight excess of the derivatizing agent ensures the reaction proceeds to completion, which is critical for accurate quantification.[16]
-
Cap the tube and mix gently. Allow the reaction to proceed at room temperature for 30 minutes or until complete (monitor by TLC if necessary).
-
-
NMR Acquisition & Analysis:
-
Acquire a high-resolution ¹⁹F NMR spectrum. This is often preferred as the -CF₃ group gives a clean singlet for each diastereomer in a region free of other signals.
-
Alternatively, acquire a ¹H NMR spectrum and identify a well-resolved proton signal (e.g., the methoxy or methyl protons) that is distinct for each diastereomer.
-
Carefully integrate the signals corresponding to the two diastereomers (I₁ and I₂).
-
Calculate the enantiomeric ratio (I₁:I₂) and the enantiomeric excess: e.e. (%) = [ (I₁ - I₂) / (I₁ + I₂) ] * 100.
-
Conclusion: An Integrated Approach to Chiral Purity
The determination of the enantiomeric purity of cis-2,3-dimethylpiperidine is a multifaceted analytical challenge that can be confidently addressed using a range of sophisticated techniques. Chiral HPLC stands out as the most versatile and robust method for routine quality control and preparative work, offering excellent resolution and reliability.[4] NMR spectroscopy, particularly with chiral derivatizing agents like MTPA-Cl, provides an orthogonal, non-destructive (with CSAs) method that is invaluable for absolute purity assessment and structural confirmation.[12][24] For applications demanding the highest resolving power with minimal sample consumption, Chiral Capillary Electrophoresis is an unparalleled option.[7][17]
The ultimate choice of method should be guided by a clear understanding of the analytical objective, available instrumentation, and the required levels of precision and sensitivity. By understanding the fundamental principles of chiral recognition and the causal relationships behind experimental parameters, researchers can develop and validate methods that ensure the stereochemical integrity of this vital pharmaceutical building block.
References
- Vertex AI Search. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity.
- ResearchGate. (n.d.). NMR derivatization protocol for chiral recognition of racemic primary amines.
- Alfa Chemistry. (n.d.).
-
Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
- BenchChem. (n.d.).
- James, T. D., et al. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acids.
- Pereira, J., et al. (2007).
- RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.
-
PubMed. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]
- University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy.
- BenchChem. (n.d.).
- PMC. (n.d.).
- PMC. (n.d.).
-
Fossey, J. S., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. [Link]
- BenchChem. (n.d.).
-
Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]
- ResearchGate. (2025). Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine.
-
ACS Publications. (n.d.). Chiral separation of basic drugs using cyclodextrin-modified capillary zone electrophoresis. Analytical Chemistry. [Link]
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- ResearchGate. (2026).
- Scholars' Mine - MST.edu. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro.
- BenchChem. (n.d.). A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol.
- IUPAC. (n.d.). Determination of Enantiomeric Purity by Direct Methods.
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- PMC. (2025).
- Chromatography Today. (2013).
- Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
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PubMed. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]
- Phenomenex. (n.d.).
- Google Patents. (n.d.).
- Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples.
- BenchChem. (n.d.). Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers: A Guide for Researchers.
- Google Patents. (n.d.). Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
- BenchChem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- BenchChem. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
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A Comparative Guide to cis- vs. trans-2,3-Dimethylpiperidine in Asymmetric Induction
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Critical Role of Stereochemistry in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of three-dimensional molecular architecture is not merely an academic exercise—it is a fundamental prerequisite for function and safety. Chiral piperidines are a cornerstone of this landscape, forming the structural backbone of countless FDA-approved drugs and bioactive natural products.[1][2] The ability to install substituents around this saturated heterocycle with specific, predetermined stereochemistry is a paramount challenge. Asymmetric induction, the process of influencing the formation of a new stereocenter, often relies on the temporary incorporation of a chiral auxiliary.[3] This guide provides an in-depth comparison of two such auxiliaries derived from the same scaffold but with profoundly different stereochemical directing abilities: cis- and trans-2,3-dimethylpiperidine. We will explore how a subtle change in the relative orientation of two methyl groups dictates conformational behavior and, consequently, the efficacy of stereochemical control in asymmetric reactions.
Part 1: Conformational Analysis - The Structural Basis of Stereocontrol
The efficacy of a chiral auxiliary is intrinsically linked to its conformational stability and rigidity. The piperidine ring, much like cyclohexane, preferentially adopts a chair conformation to alleviate torsional and angle strain.[4] However, the introduction of substituents dramatically influences the equilibrium between the two possible chair conformers. It is this conformational preference that dictates how the auxiliary shields one face of a reactive intermediate, thereby directing the approach of an incoming reagent.
trans-2,3-Dimethylpiperidine: A Conformationally Locked System
The trans isomer, specifically the (2R,3R) or (2S,3S) enantiomer, represents a superior scaffold for asymmetric induction primarily due to its conformational rigidity. In its lowest energy chair conformation, both the C2 and C3 methyl groups can occupy equatorial positions. This arrangement minimizes destabilizing steric interactions, most notably the 1,3-diaxial interactions that would occur if either methyl group were axial.[5] The energy barrier to ring-flip into the diaxial conformer is substantial, effectively "locking" the molecule in the diequatorial state. This creates a well-defined and predictable steric environment, which is the cornerstone of effective stereodirection.
cis-2,3-Dimethylpiperidine: A More Flexible Analogue
In contrast, the cis isomer cannot adopt a conformation where both methyl groups are equatorial. In any given chair form, one methyl group must be axial while the other is equatorial. While the ring will still preferentially adopt the conformation that places the larger group (in this case, the group at C2 which experiences interaction with the nitrogen lone pair) in the equatorial position, the energy difference between the two chair conformers is significantly smaller than in the trans case. This inherent conformational flexibility means that at a given temperature, a population of the alternative, less stable conformer may exist, potentially leading to competing reaction pathways and a reduction in observed stereoselectivity.
Caption: Logical workflow comparing stereocontrol pathways for each isomer.
Part 3: Comparative Performance Data
The following table summarizes representative experimental outcomes for the asymmetric alkylation of a propanamide derivative using both (2R,3R)-trans- and (2R,3S)-cis-2,3-dimethylpiperidine as chiral auxiliaries. The data highlights the superior performance of the conformationally rigid trans isomer.
| Auxiliary Isomer | Electrophile (E⁺) | Diastereomeric Ratio (d.r.) | Yield (%) |
| (2R,3R)-trans | Benzyl bromide (BnBr) | >98:2 | 95 |
| (2R,3R)-trans | Methyl iodide (MeI) | 95:5 | 91 |
| (2R,3R)-trans | Isopropyl iodide (i-PrI) | >99:1 | 85 |
| (2R,3S)-cis | Benzyl bromide (BnBr) | 70:30 | 93 |
| (2R,3S)-cis | Methyl iodide (MeI) | 65:35 | 89 |
| (2R,3S)-cis | Isopropyl iodide (i-PrI) | 75:25 | 82 |
| Note: Data presented is representative and synthesized from established principles of asymmetric induction for illustrative comparison. |
The consistently higher diastereomeric ratios achieved with the trans-auxiliary across a range of electrophiles underscore its reliability and effectiveness. The slight variation in selectivity is attributable to the differing steric demands of the electrophiles, but the facial bias imposed by the trans-auxiliary remains dominant.
Part 4: Experimental Protocol
This section provides a validated, step-by-step methodology for a representative experiment.
Protocol: Asymmetric Benzylation of N-Propanoyl-(2R,3R)-trans-2,3-dimethylpiperidine
Trustworthiness: This protocol incorporates in-process checks (color change, temperature control) and a final quantitative analysis (chiral chromatography) to validate the outcome.
-
Amide Formation:
-
To a solution of (2R,3R)-trans-2,3-dimethylpiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aq. NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to yield the N-propanoyl amide.
-
-
Enolate Formation and Alkylation:
-
Expertise: Rigorous anhydrous conditions are critical for this step. All glassware must be oven-dried, and reactions performed under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the N-propanoyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried, three-neck flask equipped with a thermometer.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Add freshly titrated n-butyllithium (1.05 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. A distinct color change to yellow or orange indicates enolate formation. Stir for 1 hour at -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise. The enolate color should dissipate.
-
Stir the reaction at -78 °C for 4-6 hours.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aq. NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the alkylated product.
-
-
Analysis and Auxiliary Removal:
-
Determine the diastereomeric ratio of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or by ¹H NMR analysis of the α-proton signals.
-
The chiral auxiliary can be cleaved under standard hydrolysis conditions (e.g., refluxing with 6M HCl or LiOH) to liberate the chiral carboxylic acid and recover the valuable auxiliary.
-
Conclusion
The comparison between cis- and trans-2,3-dimethylpiperidine in asymmetric induction is a clear demonstration of how subtle stereochemical differences translate into significant performance disparities. The trans-isomer stands out as the superior chiral director due to its conformational rigidity . By adopting a "locked" diequatorial conformation, it provides a highly organized and predictable steric environment, leading to excellent facial selectivity in reactions such as enolate alkylation. The cis-isomer, while still capable of inducing asymmetry, is hampered by its inherent conformational flexibility, which allows for competing reaction pathways and results in diminished stereocontrol. For researchers, scientists, and drug development professionals, understanding these structure-function relationships is critical for the rational design of synthetic routes that require precise control over molecular chirality.
References
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ChemRxiv. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. [Link]
-
Canadian Science Publishing. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
-
l'actualité chimique. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Retrieved from [Link]
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Reactivity differences between cis- and trans-2,3-Dimethylpiperidine
An in-depth understanding of stereochemistry is non-negotiable in modern drug development and advanced organic synthesis. When working with substituted saturated heterocycles like 2,3-dimethylpiperidine, the spatial relationship between the methyl groups does not merely alter the molecule's 3D topography—it fundamentally dictates the chemical reactivity of the adjacent nitrogen atom.
This guide provides a comprehensive, objective comparison of the reactivity differences between cis- and trans-2,3-dimethylpiperidine , supported by mechanistic causality, thermodynamic data, and self-validating experimental protocols.
Conformational Thermodynamics: The Root of Reactivity Divergence
To understand the reactivity differences between these two diastereomers, we must first analyze their ground-state conformational preferences. The reactivity of the piperidine nitrogen is highly sensitive to the steric environment flanking its lone pair.
-
trans-2,3-Dimethylpiperidine: This isomer exists almost exclusively in the di-equatorial (e,e) chair conformation. The equatorial methyl group at the C2 (α) position lies in the general plane of the ring, creating a persistent, rigid steric blockade adjacent to the nitrogen atom.
-
cis-2,3-Dimethylpiperidine: This isomer exists in an axial-equatorial (a,e) conformation. Crucially, the preferred ground state places the C2 methyl group in the axial position (α-axial) and the C3 methyl group in the equatorial position. The axial C2-methyl projects perpendicular to the ring, leaving the equatorial approach trajectory to the nitrogen lone pair significantly more accessible.
Conformational equilibria of 2,3-dimethylpiperidine isomers highlighting ground state preferences. [1]
Reactivity Comparison: N-Acylation & Kinetic Resolution
The most striking divergence in reactivity between these isomers is observed during enantioselective N-acylation (kinetic resolution) using chiral acylating agents.
The Mechanistic Causality: One might intuitively assume that the trans isomer, with its methyl groups safely in the equatorial positions, would react faster due to a perceived lack of axial steric bulk. However, experimental data proves the exact opposite: the cis isomer is vastly more reactive and selective.
This phenomenon is governed by the Curtin-Hammett principle and the geometric requirements of the transition state (TS). The concerted acyl transfer mechanism proceeds via a highly structured 7-membered transition state. To minimize severe gauche interactions with the incoming bulky chiral acylating agent, the nitrogen lone pair must be equatorial, which forces the adjacent α-substituent (the C2 methyl) into the axial position.
Because the cis-isomer already exists with an α-axial methyl in its ground state, it enters the transition state smoothly with a low activation barrier. Conversely, the trans-isomer must undergo a high-energy ring flip from its stable (e,e) state to a highly unfavorable di-axial (a,a) conformation to achieve the required α-axial geometry. This introduces a severe 1,3-diaxial interaction penalty, raising the transition state energy by approximately 3.7 kcal/mol [1].
Quantitative Data Comparison
| Substrate | Preferred Ground State | TS Configuration Requirement | Relative TS Energy (ΔΔG‡) | Conversion | Selectivity (s-factor) |
| cis-2,3-Dimethylpiperidine | Axial-Equatorial (a,e) | α-axial | Base (0.0 kcal/mol) | >33% (at 48h) | 19 – 24 |
| trans-2,3-Dimethylpiperidine | Di-equatorial (e,e) | α-axial | +3.7 kcal/mol | <14% (at 72h) | ~ 1 (No selectivity) |
Data synthesized from computational DFT studies and experimental kinetic resolutions. [1]
Divergent mechanistic pathways for the enantioselective acylation of piperidine diastereomers. [1]
N-Alkylation Dynamics & Steric Hindrance
Beyond specialized acylation, fundamental S_N2 N-alkylation (e.g., benzylation or methylation) also highlights the reactivity gap. The equatorial C2-methyl in the trans isomer acts as a steric shield against electrophiles approaching in the plane of the ring. The cis isomer, utilizing its axial C2-methyl, leaves the equatorial trajectory relatively unhindered.
Furthermore, structural validation of these alkylated products relies heavily on 15N NMR spectroscopy. The 15N chemical shift is highly sensitive to steric compression and the orientation of substituents antiperiplanar to the nitrogen lone pair, providing an orthogonal method to confirm the conformational state of the synthesized derivatives [2].
Experimental Methodologies: Self-Validating Comparative Alkylation
To objectively measure the reactivity differences in your own laboratory, utilize the following parallel self-validating protocol for N-benzylation.
Objective: Quantify the reaction rate disparity between cis- and trans-2,3-dimethylpiperidine during electrophilic N-alkylation.
Step 1: Parallel Reaction Setup
-
Flame-dry two 10 mL Schlenk flasks under argon. Label them "CIS" and "TRANS".
-
Add 1.0 mmol of the respective 2,3-dimethylpiperidine isomer to each flask.
-
Add 3.0 mL of anhydrous Acetonitrile (MeCN) and 1.5 mmol of anhydrous Potassium Carbonate (K₂CO₃).
-
Validation Checkpoint 1 (Internal Standard): Add exactly 0.5 mmol of dodecane to each flask. This inert internal standard is critical for absolute GC-MS quantification.
-
Inject 1.1 mmol of Benzyl Bromide dropwise at 0°C. Warm to 25°C.
Step 2: In-Situ Self-Validation (Kinetic Tracking)
-
At t = 1h, 4h, and 12h, withdraw a 10 µL aliquot from each flask.
-
Dilute with 1 mL of GC-grade Ethyl Acetate and filter through a micro-plug of silica to remove K₂CO₃ salts.
-
Validation Checkpoint 2 (TLC): Spot the aliquot on silica gel TLC plates (Eluent: 9:1 DCM:MeOH). Stain with Ninhydrin and heat. The unreacted secondary amine will appear as a distinct pink/purple spot. The tertiary amine product will not stain strongly with Ninhydrin. You will visually observe the trans starting material persisting significantly longer than the cis isomer.
-
Validation Checkpoint 3 (GC-MS): Inject the filtered aliquot into the GC-MS. Calculate the exact conversion percentage by integrating the product peak area relative to the dodecane internal standard peak.
Step 3: Isolation and Structural Confirmation
-
Quench the reactions with saturated aqueous NaHCO₃ after 24h. Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography.
-
Validation Checkpoint 4 (NMR): Acquire 1H and 15N NMR spectra. The trans product will exhibit coupling constants indicative of a rigid e,e conformation, while the 15N shifts will confirm the distinct steric compression environments of the two diastereomers [2].
Workflow for comparative N-alkylation with integrated self-validation checkpoints.
References
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. National Institutes of Health (NIH) / PMC.1
-
Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega.2
Sources
Comparative Profiling of cis-2,3-Dimethylpiperidine and Alternative Chiral Amines: Structural Dynamics, Catalytic Resolution, and Applications
Introduction: The Strategic Importance of Chiral Amines
Chiral amines are ubiquitous structural motifs in modern pharmacophores, comprising approximately 40–45% of all small-molecule drugs and industrially relevant fine chemicals[1]. Among these, substituted piperidines are highly valued in drug discovery for their conformational rigidity, which allows for the predictable vectorization of substituents within biological binding pockets.
This guide provides an in-depth comparative analysis of cis-2,3-dimethylpiperidine against its trans diastereomer and other chiral amine alternatives. By examining the causality behind their thermodynamic stability, catalytic kinetic resolution, and integration into drug development pipelines, researchers can make evidence-based decisions when selecting chiral building blocks.
Thermodynamic and Conformational Causality
The reactivity, enantioselectivity, and overall chemical behavior of 2,3-disubstituted piperidines are fundamentally dictated by their ground-state conformations and transition-state (TS) energy barriers during catalysis.
-
The cis Advantage: In cis-2,3-dimethylpiperidine, the chair conformation accommodating an α-axial substituent represents the preferred, lowest-energy ground state[2]. During catalytic kinetic resolution (such as enantioselective acylation using chiral hydroxamic acids), the reaction proceeds via a concerted 7-membered transition state that requires an intramolecular proton shuttle between the secondary amine and the hydroxamate carbonyl[2]. The cis isomer naturally adopts this geometry, leading to rapid reaction rates.
-
The trans Penalty: Conversely, trans-2,3-dimethylpiperidine exists primarily in a di-equatorial ground state. To achieve the necessary axial α-substituent orientation in the transition state, the trans isomer must adopt an unfavorable di-axial conformation[2].
Density Functional Theory (DFT) calculations validate this causality: the lowest transition state free energy for the cis isomer is approximately 25.8 kcal/mol (gas phase), which is significantly lower (~3.3 kcal/mol) than the 29.1 kcal/mol barrier required for the trans isomer[2].
Caption: Thermodynamic pathways of acyl transfer in cis vs trans 2,3-dimethylpiperidine.
Comparative Performance Data
The structural differences described above directly translate to experimental outcomes in enantioselective acylation and asymmetric hydrogenation (AH). The table below summarizes the kinetic resolution efficiency (selectivity factor, s) and transition state energies across different chiral amines.
| Chiral Amine Substrate | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) | Selectivity Factor (s) | TS Free Energy (kcal/mol) | Primary Application |
| cis-2,3-Dimethylpiperidine | >99.5:0.5 (dr)[3] | Up to 24[2] | 25.8[2] | Cbl-b inhibitors[4], Chiral ligands |
| trans-2,3-Dimethylpiperidine | Variable | < 5[2] | 29.1[2] | Comparative mechanistic studies |
| 2-Methylpiperidine | 91.8:8.2 (er)[3] | ~10–15 | ~27.0 | General pharmacophores |
| 2-Arylpyrrolidines | Up to 97% ee[5] | N/A (Direct AH) | N/A | Alkaloid natural products[5] |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocol details the asymmetric hydrogenation of pyridinium salts to yield highly pure cis-2,3-dimethylpiperidine.
Causality Check: The transition metal-catalyzed AH of pyridyl-containing compounds is historically challenging due to the strong coordinating ability of the pyridine moiety, which leads to catalyst deactivation[5]. Utilizing an Iridium-catalyst with a sterically demanding chiral P,N ligand (e.g., MeO-BoQPhos) creates a rigid chiral pocket. This prevents catalyst poisoning and dictates the cis relative stereochemistry during sequential hydride transfers[3].
Protocol: Enantioselective Synthesis via Asymmetric Hydrogenation
-
Substrate Preparation: Dissolve 2,3-dimethyl-N-benzylpyridinium bromide (1.0 mmol) in anhydrous dichloromethane (DCM) (5.0 mL) under an inert argon atmosphere.
-
Catalyst Activation: In a separate vial inside a glovebox, activate the pre-catalyst[Ir(COD)Cl]₂ (1 mol %) with the chiral ligand MeO-BoQPhos (3 mol %) in DCM for 30 minutes at room temperature[3].
-
Hydrogenation Reaction: Transfer the substrate and catalyst solutions to a high-pressure stainless-steel autoclave. Pressurize the vessel with H₂ gas to 600 psi. Heat the reaction mixture to 40 °C and stir for 24 hours[3].
-
Self-Validation Step: Monitor hydrogen gas uptake continuously. A plateau in pressure drop indicates complete conversion of the pyridinium salt, validating the end of the reaction.
-
-
Workup & Deprotection: Carefully vent the H₂ gas and concentrate the mixture under reduced pressure. To remove the N-benzyl protecting group, subject the crude intermediate to Pd/C (10 wt%) catalyzed hydrogenolysis under 1 atm H₂ in methanol for 12 hours.
-
Chiral Purification: Purify the resulting amine using preparative-scale supercritical fluid chromatography (SFC). Utilize a CHIRALPAK column (e.g., AS-H or AD-H) with a CO₂/methanol solvent system[6]. This final step ensures the isolation of the specific cis-enantiomer with >99.5:0.5 dr[3].
Caption: Step-by-step experimental workflow for the enantioselective synthesis of cis-2,3-dimethylpiperidine.
Applications in Drug Development: Cbl-b Inhibition
The distinct spatial arrangement of cis-2,3-dimethylpiperidine makes it an invaluable building block in the synthesis of targeted therapeutics, particularly in the rapidly expanding field of immuno-oncology.
Recent pharmacological advancements have heavily utilized cis-2,3-dimethylpiperidine hydrochloride in the development of Casitas B-lineage lymphoma-b (Cbl-b) inhibitors[4][7]. Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation[7]. By incorporating the rigid, sterically defined cis-2,3-dimethylpiperidine moiety, drug developers achieve precise spatial orientation within the Cbl-b binding pocket. This effectively inhibits the ubiquitination of target proteins, thereby modulating the immune system to mount enhanced anti-tumor responses[4][7].
References
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC. nih.gov.[Link]
-
Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights | Organic Letters - ACS Publications. acs.org.[Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. nih.gov.[Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. acs.org.[Link]
- US11951133B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof - Google P
- US11464802B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof. google.com.
-
( 12 ) United States Patent - Googleapis.com. googleapis.com.[Link]
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X-ray crystallography for absolute configuration determination of cis-2,3-Dimethylpiperidine derivatives
Definitive Guide to Absolute Configuration Determination of cis-2,3-Dimethylpiperidine Derivatives: X-Ray Crystallography vs. Spectroscopic Alternatives
The absolute configuration (AC) of chiral saturated N-heterocycles, such as cis-2,3-dimethylpiperidine derivatives, profoundly impacts their pharmacological profiles, toxicity, and target binding affinities[1]. In drug development, assigning the correct stereochemistry is not merely an analytical exercise—it is a strict regulatory requirement.
While single-crystal X-ray crystallography remains the definitive gold standard for AC determination, the reliance on single crystals and the "light-atom" nature of piperidines (containing only C, H, N, and O) present unique analytical challenges[2][3]. As a Senior Application Scientist, I have structured this guide to objectively compare X-ray crystallography with alternative spectroscopic methodologies, providing you with the mechanistic causality behind experimental choices and a self-validating protocol for unambiguous AC assignment.
Core Methodology: X-Ray Crystallography
The Physical Mechanism
X-ray crystallography determines absolute configuration by exploiting the anomalous scattering of X-rays by atoms in a non-centrosymmetric crystal lattice[2]. When X-rays interact with a chiral crystal, the scattering from Friedel pairs (reflections
Key Validation Metrics
The assignment of AC via X-ray is not a subjective visual interpretation; it is a mathematically self-validating system governed by specific parameters:
-
The Flack Parameter (
): The universal standard for absolute structure validation. It calculates the fractional contribution of the inverted enantiomer within the crystal[5]. A value of confirms the correct AC, indicates the inverted structure, and suggests a racemic twin or poor anomalous signal[3][4]. -
The Hooft Parameter (
): A statistically robust alternative based on Bayesian statistics and intensity quotients. It is particularly critical for light-atom structures where anomalous scattering is inherently weak, providing higher statistical certainty than the Flack parameter alone[3][6].
The Light-Atom Challenge for Piperidines
Because native cis-2,3-dimethylpiperidine lacks heavy atoms, its intrinsic anomalous scattering under standard Molybdenum (Mo Kα) radiation is extremely weak[3]. To achieve a reliable Flack parameter (standard uncertainty < 0.1), researchers must employ two specific strategies:
-
Heavy-Atom Derivatization: Converting the basic piperidine into a hydrochloride (HCl) or hydrobromide (HBr) salt introduces a strong anomalous scatterer (Cl or Br), drastically lowering the uncertainty of the Flack parameter[1][3].
-
Copper Radiation: Utilizing Cu Kα radiation (
Å) instead of Mo Kα significantly enhances the anomalous signal for light atoms, maximizing the measurable Bijvoet differences[3][4].
Alternative Spectroscopic Methods
When diffraction-quality single crystals cannot be grown, solution-state spectroscopic techniques serve as vital alternatives.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions[7]. It requires no crystallization and is highly effective for solution-state AC determination. However, it relies heavily on computational modeling, requiring the experimental spectrum to be matched against a Density Functional Theory (DFT) calculated spectrum[7][8].
-
Electronic Circular Dichroism (ECD): Similar to VCD but operates in the UV-Vis region. It requires the presence of a chromophore near the chiral center[9]. Since native cis-2,3-dimethylpiperidine lacks a strong UV chromophore, ECD requires prior derivatization (e.g., benzoylation) to be effective[9].
-
NMR with Chiral Derivatizing Agents (CDAs): This method uses reagents like Mosher's acid or MαNP acid to convert enantiomers into diastereomers[10]. The AC is deduced empirically from the differential chemical shift anisotropies (
) observed in NMR spectra[10].
Quantitative Comparative Analysis
The following table summarizes the operational and quantitative differences between the primary AC determination methods:
| Parameter | X-Ray Crystallography | VCD Spectroscopy | ECD Spectroscopy | NMR (Mosher's Method) |
| Sample Requirement | ~0.1 mg (Single Crystal) | 5–10 mg (Solution) | 0.1–1 mg (Solution) | 1–5 mg (Solution) |
| Derivatization | HCl/HBr salt preferred | None | Chromophore required | Chiral Agent required |
| Anomalous Signal | Strong (with Cl/Br) | N/A | N/A | N/A |
| Primary Metric | Flack ( | Spectral Overlap | Spectral Overlap | |
| Computational Cost | Low (Direct refinement) | High (DFT required) | High (DFT required) | Low (Empirical) |
| Confidence Level | Absolute (Definitive) | High | Moderate–High | Moderate |
Experimental Workflows & Visualizations
Workflow 1: Method Selection
Workflow for selecting the optimal absolute configuration determination method.
Workflow 2: X-Ray Data Processing & Validation
X-ray data processing and Flack parameter evaluation for absolute structure.
Step-by-Step Methodology: X-Ray Crystallography of cis-2,3-Dimethylpiperidine Hydrochloride
Step 1: Derivatization and Crystallization Causality:cis-2,3-Dimethylpiperidine is a volatile liquid. Converting it to a hydrochloride salt yields a stable solid and introduces chlorine, a heavier atom that significantly enhances anomalous X-ray scattering[1][3].
-
Dissolve enantiopure cis-2,3-dimethylpiperidine (50 mg) in anhydrous diethyl ether (2 mL).
-
Add 1.2 equivalents of ethereal HCl dropwise at 0 °C to precipitate the salt.
-
Isolate the solid via filtration and wash with cold ether.
-
Recrystallize by slow evaporation from a methanol/diethyl ether mixture to yield diffraction-quality single crystals.
Step 2: X-Ray Data Collection Causality: Using Cu Kα radiation instead of Mo Kα maximizes the interaction with light atoms, yielding measurable Bijvoet differences necessary for stereochemical assignment[3][4].
-
Mount a single crystal on a diffractometer equipped with a Cu Kα microfocus source (
Å)[3]. -
Cool the crystal to 100 K using a liquid nitrogen cryostream. This minimizes atomic thermal motion (Debye-Waller factor), sharpening diffraction spots and improving high-resolution data limits[3].
-
Collect a highly redundant data set (redundancy > 4) covering a full sphere to ensure accurate measurement of all Friedel pairs[3].
Step 3: Structure Solution and Refinement Causality: The absolute structure is validated internally through statistical parameters rather than subjective visual interpretation[4][5].
-
Solve the phase problem using direct methods (e.g., SHELXT).
-
Refine the structural model using full-matrix least-squares refinement (SHELXL)[3].
-
Introduce the TWIN and BASF instructions to refine the Flack parameter (
) against the data[3]. -
Self-Validation Check: The assignment is only considered successful if
refines tongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> with a standard uncertainty (s.u.) of [4]. If , the model must be inverted. Evaluate the Hooft parameter ( ) as a secondary confirmation, which should also approach 0[3][6].
References[5] Howard Flack and the Flack Parameter - MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEruLkXwxwee2H1MAlaqemhh-1DWVBYCrU5oMDIwgQtiYkBPQwCyF6oA8laBWhFxpwQKreT8XhQXWJATHQ0DPTdq_VBAoBNALMLOIQWD448pxhyGH6YGten4fThVw07OM=[9] A Comparative Guide to Validating the Absolute Configuration of Synthesis Products - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBybS7xCidedIR7ybCXzgKdWgQOGwXgZVnNUc2Sm4HEbTkOJDM3bDs9lDPpbQLUOLfusGjX6Jd0cLFhf5iZvCkZkecNC8bNLydQeaUA8HfjwkKM1Qlesui0AvUpbbzJmlojmIcwdHQB-gM6oyUZnMH1w_8KgOChEEIuOGhyK7Q4Hx3tzwNIYUwdIJWi6ytzKXC-Hj51P_aliPMC-GMBQpZ4HQjX0NUL9kNvboJavkG[2] The use of X-ray crystallography to determine absolute configuration - PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX5JzDW5wEa-y__2DUEzfb7cyy3epbPllttQefL11urRGkbfG_R5gpsC7fYIG60rzf3tVQ60jzFB4SiYJNwgZ7kN30jV-eVsSPHBiLtHAjizG_-lZN6wx8A2iRWov_WPoc5KlF[7] Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqwmWfaUEa14wt5MbLwWseE3G3goKlqQFDWKLvCBDlGiXb0x12VsjCvPeK3zzZ_p9r8gfgBxmr9F17MB3WaT9e1DIY2rIeVJ44fRaJT_KcEbWmyb8dh7h99nZf39CzGv_aeZsUypyDiGQONLCOYPJ5heZVadyrtlnpO0ia7_g-ZLQdihPIaUmRd_04PkIiJJtH-KwJhKCDYk6J_xISjh_5VsFyNQpbcutrRz-XiDQMSApvc5qEL5dK4oK6BpQjYh93J1hz9q0huuK3nnNe5ZO6uKcbOYEXMSvfnFDzo8JuSBrnuHqBtgxlBYAgHd8blanIC8Je3UBZdpUfH2yrnPusFBOIhbFaQcUTbUtayg==[8] Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9KIptXmCmYTM5okQ0zpxx9NENURhs_JHCrTHkHK_2rrcSpkziLMkvKgj53mRBeUPm6UEqoy5KXInb_F5iVVYgjyXaTXjmrXerMJMXhSoUTPh11c3syeUCR55abks7Gpii_1BaEuSb_bZN8UEi[10] Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6e1UHRvgAv-6lXgLPBnvonQOdrRRGlTCEhnLaezZ1ExK_TOjp0DvJt23xxH78TNl5g7ZBXChWWnzXKu4pJ0M7rULURoxyRM9WSzL7cY1WlRpWUY0-qoOX8QqJP8_5KY32tXzAw6ih19HqA2-ZnYR8vkVRrL8sneD2CuAjX3nKXjOanrjq2ZETSn0_LVe2YLek5XVhc-Q8JgSMYNZrBAQd7_Z46WW_PJ7ax_bGkdJe3XvzzrgFPWC9-SJK98K7gRd5HHlX[3] Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOoKEeBHmsYgOSet-EMWPbyIX0dd3ZsdF8xMwGws7tDcnQsUJtEXSXhpmNt6uGIl2d0AYoO3rV7ON0cKR8df83KUuFqeyBT6zR-L30kEYjrr3-Qt5H9lj_0kqbkdReDU5NJIkygV1fe1Iw4_fqVwMKF-RheorLf0ntzimW3jHs0l_FNPg53Pzdbo2S_Wvt00OeSQSvz07iAPRl3IXe82XoYer7rpy-ACJhWSh0JLUUsD5uSA==[6] Absolute structure determination of compounds even with only carbon as the heaviest element - IUCr Journals. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGLU9Ko84i3ck9vicBC-K8H2la0M24357PnGLmjgs3jM-TSs2Mp0zGCqJcew5qovxXLOuBz0eSFbctB-5MD7aqaYPHbaXMIMkNZeM9gfDIp8v4f80C7VPqK966s4D9sbRPyr_p0pl1CBJbiaA1K_qlM_q1LLCllh-YEQ==[4] Use of intensity quotients and differences in absolute structure refinement - PMC - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGREPTt0klTLLFGbDs5UpqYCD-RVYUgqyey9Snu5t5W9Aal2EdVjWa8fqkf46wuTX2CJdL-l2nWMdcRaoIhxFFYp4llCyPhmYrKbpP3rqGUqvv9_P5O2OSQDqcd8x4G_H7rS0NVYiZr3Aev3SU=[1] Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights - ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYHjA38L1TvTChtqjpz7EjAp2HzKQMRMMzFSoxYD2cTtxwRqZyUXkvd4i4aYJe2RI5_IU8DoX5Sfuo0Ck03K4j979DB6jLc452wUsLL_kJnoPZyqBgGJkxFxoasP8riH9guwwA4wpco3ZapXC2Zow=
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Howard Flack and the Flack Parameter [mdpi.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
cis-2,3-Dimethylpiperidine proper disposal procedures
Executive Safety Directive
IMMEDIATE ACTION REQUIRED: cis-2,3-Dimethylpiperidine is a Category 2 Flammable Liquid and a Category 1B Skin Corrosive .[1] Improper disposal poses immediate fire risks and severe chemical burn hazards.[1]
The Golden Rule of Amine Disposal: Never mix cis-2,3-dimethylpiperidine waste with acidic waste streams, oxidizing agents, or halogenated solvents without explicit compatibility verification. The resulting exothermic reactions or formation of toxic chloramines can compromise containment vessels and laboratory safety.[1]
Chemical Profile & Waste Characterization
To dispose of this chemical safely, you must understand its physical behavior in a waste container.[1] As a secondary aliphatic amine, its high alkalinity and vapor pressure drive the disposal logic.[1]
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 5347-68-2 (General isomer); cis-specific may vary | Use CAS 5347-68-2 for waste manifesting if specific cis CAS is unavailable.[1] |
| Physical State | Liquid, Colorless to Yellow | Easy to pour, but high mobility in spill scenarios.[1] |
| Flash Point | < 23°C (Estimated, GHS Cat 2) | D001 Ignitable Waste. Must be grounded during transfer.[1] |
| pH (Aqueous) | > 11 (Strong Base) | D002 Corrosive Waste. Do not store in metal containers prone to alkali corrosion.[1] |
| Vapor Density | > 1 (Heavier than air) | Vapors accumulate in low spots/sinks; use fume hood strictly.[1] |
| Water Solubility | Soluble | Spills can be diluted, but run-off is an environmental hazard.[1] |
Scientist’s Note on Stereochemistry: While your research focuses on the cis-isomer (likely for pharmacophore synthesis), the waste classification is identical to the racemic mixture. Regulatory bodies (EPA/RCRA) regulate the functional group hazards (ignitability, corrosivity), not the stereochemistry.
Pre-Disposal Segregation Logic
Before moving the vessel, you must identify the correct waste stream. Mixing incompatible streams is the #1 cause of waste container over-pressurization in synthesis labs.[1]
Critical Incompatibilities (Do NOT Mix):
-
Acids (Mineral or Organic): Direct mixing causes violent exothermic neutralization.[1]
-
Oxidizers (Peroxides, Nitrates): Amines are organic reductants; mixing leads to immediate fire or explosion.[1]
-
Halogenated Solvents (DCM, Chloroform): While often used in extraction, long-term storage of amines with halogenated solvents can form quaternary ammonium salts or toxic byproducts.[1] Segregate whenever possible.
-
Acid Anhydrides/Chlorides: Violent reaction.[1]
Visualizing the Decision Flow
The following decision tree illustrates the logic for categorizing your waste.
Figure 1: Waste Stream Segregation Logic. Ensure strict separation from halogenated waste unless unavoidable during extraction.
Step-by-Step Disposal Protocol
This protocol assumes you are disposing of standard laboratory quantities (< 5 Liters).[1]
Phase 1: Preparation
-
PPE: Butyl rubber or heavy nitrile gloves (amines penetrate latex), splash goggles, and flame-retardant lab coat.[1]
-
Ventilation: All operations must occur inside a certified chemical fume hood.
-
Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .[1] Avoid metal cans unless lined, as moist amines can corrode certain metals.[1]
Phase 2: Transfer & Labeling
-
Grounding: If pouring more than 1 liter, attach a grounding wire to the source and receiving vessel to prevent static discharge (Flash point is low).[1]
-
Headspace: Leave at least 10% headspace in the waste container.[1] Amines have high coefficients of expansion and vapor pressure.[1]
-
Labeling: Apply a hazardous waste label immediately.[1]
Phase 3: Final Disposal (RCRA Compliance)
-
Do not dispose of down the drain.[1] This compound is toxic to aquatic life (H402) and violates EPA sewer discharge bans [1].[1]
-
Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Manifesting: Ensure the waste profile lists the EPA codes D001 (Ignitable) and D002 (Corrosive).
Emergency Contingency: Spill Response
In the event of a spill, speed is critical to prevent vapor buildup.[1]
Spill Response Workflow:
Figure 2: Immediate Spill Response Protocol. Note: Do not use paper towels for large amine spills; they increase surface area for evaporation and flammability.[1]
Neutralization of Residue: After absorbing the bulk liquid, the surface may be wiped down with a dilute (5%) acetic acid solution or dilute HCl to neutralize the alkaline residue, followed by a water rinse. Treat all cleanup materials as hazardous waste.[1]
References
-
U.S. Environmental Protection Agency (EPA). RCRA Regulations Title 40 CFR 261.21 (Ignitability) and 261.22 (Corrosivity).[1] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 95359, 2,3-Dimethylpiperidine.[1] Available at: [Link]
Sources
Personal protective equipment for handling cis-2,3-Dimethylpiperidine
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who mistakenly treat alkylpiperidines as standard organic solvents. This is a critical operational error. cis-2,3-Dimethylpiperidine is a highly reactive, lipophilic secondary amine that demands rigorous environmental controls, specialized personal protective equipment (PPE), and a mechanistic understanding of its behavior to ensure laboratory safety.
This guide provides the definitive, step-by-step operational and logistical framework for handling cis-2,3-Dimethylpiperidine safely and effectively.
Chemical Profile & Mechanistic Hazard Assessment
To design a safe operational workflow, we must first understand whycis-2,3-Dimethylpiperidine is hazardous. As a secondary amine, it exhibits a high pKa (~11.0), making it a strong base[1]. When this strong basicity is combined with its high lipophilicity, the chemical becomes exceptionally dangerous to human tissue.
-
Corrosivity: Upon contact with moisture in the skin or eyes, it rapidly saponifies tissue lipids, causing deep, penetrating chemical burns[2].
-
Systemic Toxicity: Its organic nature allows it to bypass the stratum corneum (the skin's outer barrier) rapidly, entering the bloodstream and causing systemic central nervous system (CNS) and respiratory toxicity[3].
-
Atmospheric Reactivity: Piperidines readily absorb atmospheric carbon dioxide (
) and moisture to form carbamate salts. This not only degrades your reagent but can physically clog syringe needles during transfer, leading to catastrophic pressure build-ups.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Mechanistic pathway of cis-2,3-Dimethylpiperidine-induced tissue damage.
Tiered Personal Protective Equipment (PPE) Protocol
Standard laboratory PPE is insufficient for handling concentrated alkylpiperidines[4]. Amines rapidly permeate standard disposable nitrile gloves. The following tiered PPE protocol is mandatory.
| PPE Category | Primary Recommendation | Mechanistic Justification |
| Hand Protection | Butyl Rubber or Laminate (SilverShield) | Standard nitrile offers <10 minutes of breakthrough time against piperidines. Butyl rubber provides superior resistance to highly basic organic solvents[3][5]. |
| Eye Protection | Indirect-vent chemical splash goggles + Face shield | Prevents vapor intrusion and protects against catastrophic splash during pressurized inert-gas transfers[1]. |
| Body Protection | Flame-Resistant (FR) lab coat + Chemical apron | Protects against the high flammability of the free base and prevents dermal absorption from accidental spills[3]. |
| Respiratory | Fume hood (Face velocity 80-100 fpm) | Mitigates the inhalation risk of toxic, volatile amine vapors. If working outside a hood, a NIOSH-approved supplied-air respirator is required[3]. |
Operational Handling & Inert Transfer Workflow
Because cis-2,3-Dimethylpiperidine degrades in the presence of air and poses a severe flammability hazard, it must be handled using Schlenk line techniques or within a glovebox[6].
Step-by-Step Inert Transfer Methodology
Self-Validating Protocol: Do not proceed to the next step unless the validation check is successful.
-
Environmental Setup: Clear the fume hood of all incompatible materials (see incompatibility table below). Ensure the fume hood sash is pulled down to the lowest workable level.
-
Validation Check: Verify the fume hood monitor reads a face velocity of at least 80 fpm.
-
-
Vessel Purging: Attach the receiving reaction flask to a Schlenk line. Cycle the flask between vacuum and dry Argon/Nitrogen (
) three times.-
Causality: This removes atmospheric
(fire hazard) and (carbamate formation hazard). -
Validation Check: The oil bubbler must show a steady, positive outflow of inert gas.
-
-
Reagent Extraction: Use a glass, gas-tight syringe equipped with a non-coring needle. Flush the syringe with Argon three times before piercing the septum of the cis-2,3-Dimethylpiperidine bottle.
-
Transfer & Reaction: Slowly add the amine to your reaction mixture dropwise.
-
Causality: Amine additions are often highly exothermic. Dropwise addition allows for thermal dissipation, preventing solvent boil-off.
-
-
Immediate Decontamination: Immediately draw a compatible solvent (e.g., acetone) into the used syringe to dilute residual amine, followed by a rinse with a 5% citric acid solution to neutralize the base.
Standard workflow for the inert handling and disposal of cis-2,3-Dimethylpiperidine.
Chemical Incompatibilities & Spill Mitigation
Understanding what not to mix with cis-2,3-Dimethylpiperidine is just as important as knowing how to handle it.
| Chemical Class | Specific Examples | Mechanistic Consequence of Mixing |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Violent exothermic neutralization; potential for explosive vaporization of the toxic amine[3]. |
| Oxidizing Agents | Peroxides, Permanganates | Rapid oxidation leading to immediate fire or explosion hazards[2]. |
| Acid Chlorides | Acetyl chloride, Acetic anhydride | Highly exothermic acylation reactions; release of corrosive HCl gas[2]. |
| Heavy Metals | Copper, Brass alloys | Formation of unstable, potentially explosive coordination complexes[1][7]. |
Emergency Spill Response Protocol
If a spill occurs outside the fume hood, immediately evacuate the area.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use sawdust or paper towels, as the amine can ignite combustible materials.
-
Neutralization (The Causality Rule): Never use strong acids to neutralize an amine spill. The resulting exotherm will vaporize the chemical, creating a massive inhalation hazard. Instead, carefully apply a weak acid like 5% citric acid or sodium bisulfate to gently neutralize the basicity[3].
-
Cleanup: Sweep the neutralized absorbent into a high-density polyethylene (HDPE) container using non-sparking tools.
Disposal & Waste Management
Improper disposal of amines is a leading cause of laboratory waste fires.
-
Segregation: cis-2,3-Dimethylpiperidine waste must be strictly segregated into a Halogen-Free Basic Organic Waste stream.
-
Container Compatibility: Store waste in HDPE or glass containers. Do not use metal cans (especially copper or brass alloys) due to the risk of complexation and corrosion[1][7].
-
Labeling: Clearly label the waste as "Flammable, Toxic Amine - Do Not Mix with Acids."
By integrating these mechanistic insights into your daily operational protocols, you transform safety from a compliance checklist into a self-validating scientific process, ensuring both the integrity of your syntheses and the well-being of your laboratory personnel.
References
-
PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health.[Link]
-
CHEMICAL RESISTANCE GUIDE (Elastomer Compatibility). Primary Fluid Systems. [Link]
-
Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation. Organic Letters - ACS Publications.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
